Product packaging for 4-(Trifluoromethyl)phenacyl bromide(Cat. No.:CAS No. 383-53-9)

4-(Trifluoromethyl)phenacyl bromide

Cat. No.: B1267407
CAS No.: 383-53-9
M. Wt: 267.04 g/mol
InChI Key: HEMROKPXTCOASZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenacyl bromide is a useful research compound. Its molecular formula is C9H6BrF3O and its molecular weight is 267.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 277303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrF3O B1267407 4-(Trifluoromethyl)phenacyl bromide CAS No. 383-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMROKPXTCOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313791
Record name 4-(Trifluoromethyl)phenacyl bromide
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Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-53-9
Record name 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 383-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenacyl Bromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a key organic intermediate widely utilized in medicinal chemistry and agrochemical research. Its structure incorporates a reactive α-bromoketone functional group and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl (-CF3) group is of particular significance, as its incorporation into organic molecules can enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

CAS Number: 383-53-9

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆BrF₃O--INVALID-LINK--
Molecular Weight 267.04 g/mol --INVALID-LINK--
Appearance White to yellow or orange crystalline powder--INVALID-LINK--
Melting Point 45-56 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 264.2 ± 40.0 °C (Predicted)--INVALID-LINK--
Density 1.592 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Solubility Soluble in Methanol--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Table 2: Hazard and Safety Information

IdentifierInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in forming heterocyclic structures are provided below.

Synthesis of this compound

Two common methods for the preparation of the title compound are α-bromination of the corresponding acetophenone and hydration of a haloalkyne.

Method 1: Bromination of 4'-(Trifluoromethyl)acetophenone

This protocol involves the direct bromination of the α-carbon of 4'-(Trifluoromethyl)acetophenone using N-Bromosuccinimide (NBS) as the bromine source.

  • Materials:

    • 4'-(Trifluoromethyl)acetophenone (10 mmol)

    • N-Bromosuccinimide (NBS) (11 mmol)

    • Amberlyst 15 ion exchange resin (1 g, catalyst)

    • Ethyl acetate (35 mL)

    • Petroleum ether and Dichloromethane (for column chromatography)

  • Procedure:

    • To a 100 mL round-bottom flask, add 4'-(Trifluoromethyl)acetophenone (10 mmol), N-Bromosuccinimide (11 mmol), and ethyl acetate (35 mL).

    • Add Amberlyst 15 ion exchange resin (1 g) to the mixture.

    • Warm the reaction solution to 40°C and stir.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

    • Evaporate the filtrate to dryness under reduced pressure.

    • Purify the resulting residue by column chromatography using a petroleum ether/dichloromethane eluent system to yield the final product as white crystals (Typical Yield: 87%).[2]

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A 4'-(Trifluoromethyl)acetophenone D Ethyl Acetate (Solvent) 40°C A->D B N-Bromosuccinimide (NBS) B->D C Amberlyst 15 (Catalyst) C->D E Filtration D->E Reaction Completion (TLC) F Evaporation E->F G Column Chromatography F->G H This compound G->H

Synthesis Workflow via Bromination.

Method 2: Hydration of 1-(Bromoethynyl)-4-(trifluoromethyl)benzene

This alternative synthesis proceeds from a haloalkyne precursor.

  • Materials:

    • 1-(Bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol)

    • Silver fluoride (AgF) (5 mol%)

    • Water (1 equivalent)

    • Trifluoroacetic acid (TFA) (1 mL)

  • Procedure:

    • In a suitable reaction vessel, prepare a mixed solution of 1-(bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol), silver fluoride (5 mol%), and water (1 eq.) in trifluoroacetic acid (1 mL).

    • Stir the mixture for 6 hours at 40°C.

    • Upon reaction completion, recover the trifluoroacetic acid by distillation.

    • Purify the residue by column chromatography to afford the target product.[2]

Application in Heterocyclic Synthesis: Hantzsch Thiazole Synthesis

This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.

  • General Protocol for 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole:

    • Materials: this compound (1 mmol), Thiourea (1.2 mmol), Ethanol (5 mL).

    • Procedure: a. In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL). b. Reflux the reaction mixture. Reaction times can vary from 30 minutes to 5 hours depending on the specific substrate and scale.[3][4] c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature or pour over crushed ice to precipitate the product. e. Filter the solid, wash with cold ethanol, and dry. f. Recrystallize from a suitable solvent (e.g., methanol or ethanol) if further purification is needed.

A This compound C Isothiourea Intermediate (S-alkylation) A->C B Thiourea B->C D Cyclization & Dehydration C->D E 2-Amino-4-[4-(trifluoromethyl)phenyl]thiazole D->E Reflux in Ethanol

Hantzsch Thiazole Synthesis Pathway.
Application in Cross-Coupling: Suzuki-Miyaura Reaction

The aryl bromide moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for further molecular elaboration. The following is a representative protocol adapted from the coupling of a similar substrate, 4-bromoacetophenone.[5][6]

  • General Protocol for Suzuki-Miyaura Coupling:

    • Materials:

      • This compound (or a protected version) (1.0 equiv)

      • Arylboronic acid (1.2-1.5 equiv)

      • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

      • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

      • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water)

    • Procedure: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base. b. Add the degassed solvent system via syringe. c. Heat the reaction mixture with vigorous stirring (typically 80-120°C). d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the mixture to room temperature. f. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add complex1 Ar-Pd(II)L2-Br ox_add->complex1 transmetal Transmetalation complex1->transmetal complex2 Ar-Pd(II)L2-Ar' transmetal->complex2 red_elim Reductive Elimination complex2->red_elim red_elim->pd0 ArAr Ar-Ar' red_elim->ArAr ArBr Ar-Br ArBr->ox_add ArBOH Ar'-B(OH)2 ArBOH->transmetal Base Base Base->transmetal

Catalytic Cycle of the Suzuki Reaction.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with potential therapeutic applications. Its utility stems from its dual reactivity and the beneficial properties imparted by the -CF3 group.

Scaffold for Bioactive Heterocycles

As demonstrated in the experimental section, the compound is a precursor to highly substituted thiazoles and imidazoles.[3][7] These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates, exhibiting activities such as:

  • Anticancer[3]

  • Antimicrobial

  • Anti-inflammatory[8]

  • Antiviral

The trifluoromethyl group on the phenyl ring can enhance the biological activity of these synthesized heterocycles by increasing their metabolic stability (blocking sites of oxidation) and improving their ability to cross cellular membranes (lipophilicity).

Enzyme Inhibition and Signaling Pathways

Phenacyl bromides are known as covalent, active-site-directed inhibitors of various enzymes, most notably phospholipase A₂ (PLA₂).[9] Specifically, trifluoromethyl ketone analogs of arachidonic acid are potent inhibitors of cytosolic phospholipase A₂ (cPLA₂α).[10][11][12] This enzyme is critical in cellular signaling, as it catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

By serving as a scaffold for molecules that mimic these natural substrates, this compound can be used to develop inhibitors that target the cPLA₂α enzyme. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.

phospholipid Membrane Phospholipids cPLA2 cPLA2α phospholipid->cPLA2 AA Arachidonic Acid cPLA2->AA COX COX-1/2 AA->COX LOX 5-LOX AA->LOX prostaglandins Prostaglandins COX->prostaglandins leukotrienes Leukotrienes LOX->leukotrienes inhibitor Derivative of 4-(CF3)phenacyl bromide inhibitor->cPLA2 Inhibition

Inhibition of the cPLA2α Signaling Pathway.

References

Unveiling 4-(Trifluoromethyl)phenacyl bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)phenacyl bromide, a key reagent and intermediate in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's fundamental properties, detailed synthesis protocols, and its role in biological signaling pathways.

Core Compound Data

This compound, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a valuable building block in organic synthesis. Its key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₆BrF₃O
Molecular Weight 267.04 g/mol

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the α-bromination of its precursor, 4'-(trifluoromethyl)acetophenone. The following protocol details a standard laboratory procedure for this synthesis.

Materials and Equipment:
  • 4'-(Trifluoromethyl)acetophenone

  • N-Bromosuccinimide (NBS)

  • Amberlyst 15 ion exchange resin

  • Ethyl acetate

  • Round bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

Procedure:
  • To a 100 mL round bottom flask, add 10 mmol of 4'-(trifluoromethyl)acetophenone, 11 mmol of N-bromosuccinimide (NBS), and 35 mL of ethyl acetate.

  • Add 1 g of Amberlyst 15 ion exchange resin to the flask to act as a catalyst.

  • Warm the reaction mixture to 40°C with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the Amberlyst 15 resin.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and dichloromethane as the eluent.

  • The final product, this compound, is obtained as white crystals.

Biological Significance: Inhibition of the Cytosolic Phospholipase A₂ (cPLA₂) Signaling Pathway

Phenacyl bromides are recognized as effective inhibitors of cytosolic phospholipase A₂ (cPLA₂), a critical enzyme in the inflammatory signaling cascade. The electrophilic nature of the α-bromoketone moiety in this compound allows it to act as a potent covalent inhibitor of cPLA₂. The trifluoromethyl group further enhances this reactivity.

The inhibitory action disrupts the production of arachidonic acid, a precursor to prostaglandins and other pro-inflammatory mediators. This mechanism of action makes compounds like this compound valuable tools for studying inflammatory processes and as potential leads in the development of anti-inflammatory therapeutics.

cPLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2 cPLA₂ Membrane_Phospholipids->cPLA2 Substrate Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Catalyzes Release Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins Metabolized by COX enzymes Inhibitor 4-(Trifluoromethyl)phenacyl bromide Inhibitor->cPLA2 Covalent Inhibition

Inhibition of the cPLA₂ signaling pathway.

The diagram above illustrates the mechanism of action. Under normal physiological conditions, cPLA₂ is recruited to the cell membrane where it catalyzes the hydrolysis of phospholipids to release arachidonic acid. This is subsequently converted into prostaglandins, which are key mediators of inflammation. This compound intervenes by covalently modifying and thereby inactivating cPLA₂, thus blocking the entire downstream signaling cascade.

Core Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)phenacyl bromide, a key intermediate in organic synthesis. Detailed experimental protocols for the determination of its melting and boiling points are presented. Furthermore, a significant synthetic application, the Hantzsch thiazole synthesis, is illustrated to highlight its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development.

Physicochemical Data

This compound, also known as 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, is a solid organic compound. Its key physical properties are summarized in the table below. The variation in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is a predicted value, as experimental determination can be challenging for this class of compounds.

PropertyValueSource(s)
Melting Point 45 °C[1][2]
55 °C
46-56 °C[3]
Boiling Point 264.2 ± 40.0 °C (Predicted)[1][2]

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm for an accurate reading.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid preliminary heating can be performed to approximate the melting point.

    • For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • A pure compound will exhibit a sharp melting range of 0.5-1.0 °C. Impurities will typically cause a depression and broadening of the melting range.

2.2. Boiling Point Determination (Thiele Tube Method)

Since this compound is a solid at room temperature, its boiling point is determined at a temperature where it is in a liquid state. This micro method is suitable for small sample quantities.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the molten this compound into a small test tube.

  • Assembly:

    • Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

    • Place a capillary tube (sealed end up) into the small test tube containing the sample.

    • Mount the thermometer assembly in the Thiele tube, ensuring the thermometer bulb is below the side arm. The mineral oil should cover the sample.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Observation and Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this point. This is the boiling point of the substance.

Synthetic Pathway Visualization

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring system. Thiazoles are a core structural motif in numerous pharmaceuticals.

The workflow for the Hantzsch synthesis of a 4-(4-(trifluoromethyl)phenyl)thiazole derivative is depicted below.

Hantzsch_Thiazole_Synthesis reagents Starting Materials phenacyl_bromide This compound (α-Haloketone) reagents->phenacyl_bromide Reactant 1 thioamide Thioamide Derivative reagents->thioamide Reactant 2 intermediate Condensation Intermediate phenacyl_bromide->intermediate Nucleophilic Attack thioamide->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization Tautomerization & Ring Closure product Substituted Thiazole Product cyclization->product Final Product Formation application Applications in Drug Discovery product->application

Caption: Hantzsch Thiazole Synthesis Workflow.

References

A Technical Guide to the Solubility of 4-(Trifluoromethyl)phenacyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 4-(Trifluoromethyl)phenacyl bromide (CAS: 383-53-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on reported qualitative solubility and provides a comprehensive, generalized protocol for its empirical determination.

Overview and Qualitative Solubility

This compound, also known as 2-Bromo-4'-(trifluoromethyl)acetophenone, is a solid crystalline compound. While specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not widely reported in scientific literature, qualitative data from chemical suppliers consistently indicate its solubility in certain polar organic solvents.

Table 1: Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. Researchers should note that "soluble" is a general term, and the precise solubility can vary significantly with temperature and the purity of both the solute and the solvent.

SolventCAS NumberReported SolubilityCitation
Methanol67-56-1Soluble[1][2][3]

Further empirical testing is required to establish quantitative solubility in a broader range of organic solvents relevant to synthetic chemistry, such as ethanol, acetone, dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a standard laboratory protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature. This method is based on the equilibrium saturation technique followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Scintillation vials or sealed flasks

  • Volumetric flasks and pipettes

  • Analytical balance (±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute in the supernatant remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Determine the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original, undiluted supernatant based on the instrument reading and the dilution factor.

  • Calculation of Solubility:

    • Solubility is typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Calculate the final solubility using the determined concentration and the molecular weight of the compound (267.04 g/mol ).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound.

G prep 1. Prepare Supersaturated Mixture (Excess solid in solvent) equilibrate 2. Equilibrate at Constant Temp (e.g., 24-48h with agitation) prep->equilibrate settle 3. Settle and Sample (Withdraw clear supernatant) equilibrate->settle filter 4. Filter Sample (Remove microcrystals) settle->filter dilute 5. Dilute Sample (To known volume) filter->dilute analyze 6. Quantitative Analysis (e.g., HPLC or UV-Vis) dilute->analyze calculate 7. Calculate Solubility (e.g., g/100mL or mol/L) analyze->calculate

References

4-(Trifluoromethyl)phenacyl bromide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-(Trifluoromethyl)phenacyl bromide, a key reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)phenacyl group in the development of new chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Nomenclature

This compound is an aromatic ketone derivative. Its structure consists of a phenacyl group substituted at the para-position of the benzene ring with a trifluoromethyl group, and a bromine atom attached to the alpha-carbon of the acetophenone core.

IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one[1][2]

Synonyms: 2-Bromo-4'-(trifluoromethyl)acetophenone, 4-Trifluoromethylphenacyl bromide[1][3][4]

Chemical Formula: C₉H₆BrF₃O[1][3][5]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 267.04 g/mol [1][5]
CAS Number 383-53-9[3][5]
Appearance White to off-white solid/powder to crystal[6]
Melting Point 45 - 56 °C[6]
Boiling Point 264.2 ± 40.0 °C (Predicted)[6]
Density 1.592 ± 0.06 g/cm³ (Predicted)[6]
Purity Typically ≥95%
Storage Temperature 2-8°C[4][6]
InChI Key HEMROKPXTCOASZ-UHFFFAOYSA-N[4]
SMILES String FC(F)(F)c1ccc(cc1)C(=O)CBr[4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Bromination of 4'-(Trifluoromethyl)acetophenone using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of α-Bromo-4-trifluoromethylacetophenone.

  • Reactants and Reagents:

    • 4-trifluoromethyl acetophenone (10 mmol)

    • N-bromosuccinimide (NBS) (11 mmol)

    • Amberlyst 15 ion exchange resin (1 g, catalyst)

    • Ethyl acetate (35 mL, solvent)

    • Petroleum ether/dichloromethane (eluent for column chromatography)

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-trifluoromethyl acetophenone, N-bromosuccinimide, and ethyl acetate.

    • Add the Amberlyst 15 ion exchange resin to the mixture.

    • Warm the reaction solution to 40°C and allow it to react.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the solution to remove the Amberlyst 15 resin.

    • Evaporate the filtrate to dryness.

    • Purify the resulting residue by column chromatography using a petroleum ether/dichloromethane eluent to yield white crystals of the final product.[7]

Method 2: Synthesis from 1-(bromoethynyl)-4-(trifluoromethyl)benzene

This protocol provides a general procedure for the synthesis of 2-bromo-4'-(trifluoromethyl)acetophenone.

  • Reactants and Reagents:

    • 1-(bromoethynyl)-4-(trifluoromethyl)benzene (0.5 mmol)

    • Silver fluoride (5 mol%)

    • Water (1 equivalent)

    • Trifluoroacetic acid (1 mL, solvent)

  • Procedure:

    • Prepare a mixed solution of the haloalkyne, silver fluoride, and water in trifluoroacetic acid.

    • Stir the solution for 6 hours at 40 °C.

    • Upon completion of the reaction, recover the trifluoroacetic acid by distillation for reuse.

    • Purify the remaining residue by column chromatographic separation to obtain the target product, 2-bromo-4'-(trifluoromethyl)acetophenone.[5][7]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound using Method 1.

Synthesis_Workflow start Start reactants Combine Reactants: - 4-trifluoromethyl acetophenone - N-bromosuccinimide - Ethyl acetate - Amberlyst 15 resin start->reactants Preparation reaction Heat to 40°C & Monitor via TLC reactants->reaction Reaction Step filtration Filter to Remove Catalyst reaction->filtration Workup evaporation Evaporate Solvent filtration->evaporation purification Column Chromatography (Petroleum ether/DCM) evaporation->purification Purification product Final Product: White Crystals purification->product

Caption: Synthesis Workflow of this compound via NBS Bromination.

References

An In-depth Technical Guide to 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, a key building block in synthetic organic chemistry. This document details its chemical properties, provides an extensive list of synonyms for thorough literature and database searches, and presents detailed experimental protocols for its synthesis and subsequent utilization in the creation of biologically active molecules. Particular focus is given to its role in the synthesis of antifungal agents.

Chemical Identity and Synonyms

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a substituted acetophenone that serves as a versatile reagent in organic synthesis. A comprehensive list of its synonyms is provided in Table 1 to facilitate exhaustive searches across chemical databases and scientific literature.

Table 1: Synonyms for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

Synonym
2-Bromo-4'-(trifluoromethyl)acetophenone[1]
4'-(Trifluoromethyl)phenacyl bromide
α-Bromo-4-(trifluoromethyl)acetophenone
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
4-(Trifluoromethyl)phenacylbromide
p-(Trifluoromethyl)-α-bromoacetophenone
Ethanone, 2-bromo-1-[4-(trifluoromethyl)phenyl]-
1-(4-(Trifluoromethyl)phenyl)-2-bromoethanone

Physicochemical and Spectroscopic Data

The key physicochemical properties of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone are summarized in Table 2. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

PropertyValueReference
Molecular Formula C₉H₆BrF₃O[1]
Molecular Weight 267.04 g/mol [1]
CAS Number 383-53-9[1]
Appearance Solid
Melting Point 46-56 °C
Storage Temperature 2-8°C

Spectroscopic data is critical for the identification and characterization of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are presented in Table 3.

Table 3: NMR Spectroscopic Data for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone in CDCl₃

Nucleus Chemical Shift (δ, ppm) Description Reference
¹H NMR 8.11d, J = 8.0 Hz, 2H (aromatic)[2]
7.78d, J = 8.0 Hz, 2H (aromatic)[2]
4.47s, 2H (-CH₂Br)[2]
¹³C NMR 190.4C=O[2]
136.5Aromatic C[2]
135.1q, J = 32.2 Hz (Aromatic C-CF₃)[2]
129.3Aromatic CH[2]
125.9q, J = 3.8 Hz (Aromatic CH)[2]
123.3q, J = 271.8 Hz (CF₃)[2]
30.3-CH₂Br[2]

Experimental Protocols

Synthesis of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone

A common method for the synthesis of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is the bromination of its precursor, 4'-(trifluoromethyl)acetophenone.

Protocol: Bromination using Copper(II) Bromide

This protocol describes the synthesis of a similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, and can be adapted.

  • A mixture of 1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) and copper(II) bromide (2.1 equivalents) in ethyl acetate is prepared.[3]

  • The reaction mixture is stirred for 12 hours at 60°C.[3]

  • After cooling to room temperature, the mixture is filtered.[3]

  • The filtrate is concentrated under reduced pressure.[3]

  • The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product.[3]

G Synthesis of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone start Start: 4'-(Trifluoromethyl)acetophenone reagents Add Copper(II) Bromide and Ethyl Acetate start->reagents reaction Stir at 60°C for 12h reagents->reaction workup Cool, Filter, and Concentrate reaction->workup purification Column Chromatography workup->purification product Product: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone purification->product

Caption: Synthetic workflow for 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone.

Synthesis of 2-Amino-4-arylthiazole Derivatives

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a key precursor in the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.

Protocol: Hantzsch Thiazole Synthesis

  • Dissolve stoichiometric amounts of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone in ethanol.[4]

  • Slowly add the appropriate thiourea or substituted thiourea to the solution.[4]

  • Reflux the reaction mixture for 30 minutes.[4]

  • Pour the reaction mixture into ice-cold water.[4]

  • Extract the product with ethyl acetate.[4]

  • Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent in vacuo.[4]

  • Recrystallize the resulting solid from ethanol to obtain the pure 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole derivative.[4]

G Hantzsch Thiazole Synthesis Workflow reagent1 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone solvent Ethanol reagent1->solvent reagent2 Thiourea/Substituted Thiourea reagent2->solvent reaction Reflux for 30 min solvent->reaction workup Quench with Ice Water and Extract with Ethyl Acetate reaction->workup purification Wash, Dry, and Evaporate workup->purification recrystallization Recrystallize from Ethanol purification->recrystallization product Product: 2-Amino-4-arylthiazole Derivative recrystallization->product

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Applications in Drug Discovery: Antifungal Activity of Thiazole Derivatives

While 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone itself is not known for significant biological activity, its derivatives, particularly thiazoles, have demonstrated promising antifungal properties. The trifluoromethyl group is a common motif in pharmacologically active compounds, often enhancing metabolic stability and binding affinity.

Thiazole derivatives synthesized from 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone have been evaluated for their in vitro antifungal activity against various human pathogenic Candida strains. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify their efficacy.

Table 4: Antifungal Activity of Selected Thiazole Derivatives

Fungal Strain Derivative MIC (µg/mL) MFC (µg/mL) Reference
Candida albicans2-Hydrazinyl-thiazole derivative 7a3.9-
Candida albicans2-Hydrazinyl-thiazole derivative 7b3.9-
Candida albicans2-Hydrazinyl-thiazole derivative 7c3.9-
Candida albicansThiazole derivative T20.008–0.98-[5]
Candida albicansThiazole derivative T30.008–0.98-[5]
Candida albicansThiazole derivative T40.008–0.98-[5]
Cryptococcus neoformansThiazole derivative 3h8-[6]
Candida albicansThiazole derivative 3h8-[6]
Cryptococcus neoformansThiazole derivative 3i8-[6]
Trichophyton mentagrophytesThiazole derivative 3i16-[6]
Trichophyton mentagrophytesThiazole derivative 3a16-[6]

Note: The specific structures of the derivatives (e.g., 7a, T2) are detailed in the cited literature.

The promising antifungal activity of these thiazole derivatives highlights the importance of 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone as a starting material in the development of new therapeutic agents.

G From Reagent to Biologically Active Compound start 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone reaction Hantzsch Thiazole Synthesis start->reaction intermediate Thiazole Derivatives reaction->intermediate activity Antifungal Activity intermediate->activity application Potential Therapeutic Agents activity->application

Caption: Pathway from a synthetic reagent to potential therapeutic applications.

Conclusion

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems. Its utility is underscored by the significant antifungal activity exhibited by its thiazole derivatives. This guide provides essential data and detailed protocols to aid researchers and drug development professionals in the effective use of this important chemical building block.

References

An In-depth Technical Guide on the Safety Data Sheet (SDS) for 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 4-(Trifluoromethyl)phenacyl bromide (CAS No: 383-53-9). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound, also known as 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a solid chemical compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 383-53-9[1][2]
Molecular Formula C₉H₆BrF₃O[1][3]
Molecular Weight 267.04 g/mol [1][3]
Appearance Solid[1]
Melting Point 55-56°C[2]
Purity 95% - 97%[1][4]
Hazard Identification and Classification

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It is also harmful if swallowed.[6]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[5]
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.
Corrosive to MetalsGHS05DangerH290: May be corrosive to metals.[5]
First-Aid Measures

Immediate medical attention is required in case of exposure. The following are crucial first-aid steps:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]
Inhalation Remove person to fresh air and keep comfortable for breathing.[5] If not breathing, give artificial respiration.[8]
Ingestion Rinse mouth. Do NOT induce vomiting.[8]
Fire-Fighting Measures and Accidental Release

In case of a fire, use extinguishing media suitable for the surrounding area.[9] For accidental releases, it is crucial to evacuate the area and ensure adequate ventilation.

MeasureProtocol
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[10]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[8]
Personal Precautions Do not breathe dust, fume, gas, mist, vapors, or spray.[8] Wear personal protective equipment.[11]
Environmental Precautions Avoid release to the environment.[11]
Containment and Cleaning Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[8]
Handling and Storage

Proper handling and storage are essential to minimize risks.

AspectGuidelines
Handling Handle in a well-ventilated place.[12] Wear suitable protective equipment.[12] Wash hands and face thoroughly after handling.[12]
Storage Keep container tightly closed.[12] Store in a cool, dry, and dark place.[12] Store under an inert atmosphere.[8] Incompatible with strong bases and strong oxidizing agents.[11]
Toxicological Information

The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[11] Inhalation may cause coughing, shortness of breath, headache, and nausea.[11]

Experimental Protocols and Workflows

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment (PPE) required when handling this compound.

PPE_Workflow Figure 1: Personal Protective Equipment (PPE) for Handling this compound cluster_ppe Required PPE cluster_procedure Handling Procedure node_gloves Impervious Gloves node_handling Handle Chemical in a Well-Ventilated Area node_goggles Safety Goggles / Face Shield node_clothing Protective Clothing node_respirator Dust Respirator / SCBA node_start Start Handling node_start->node_handling node_end Complete Handling node_handling->node_end

Caption: Required PPE for handling the chemical.

Spill Response Workflow

This diagram outlines the logical steps to follow in the event of a spill involving this compound.

Spill_Response_Workflow Figure 2: Spill Response Workflow for this compound node_spill Spill Occurs node_evacuate Evacuate Unnecessary Personnel node_spill->node_evacuate node_ventilate Ensure Adequate Ventilation node_evacuate->node_ventilate node_ppe Wear Appropriate PPE node_ventilate->node_ppe node_contain Contain Spill with Inert Absorbent Material node_ppe->node_contain node_collect Collect Residue into Closed Container for Disposal node_contain->node_collect node_dispose Dispose of Waste According to Local Regulations node_collect->node_dispose

Caption: Logical workflow for spill response.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenacyl bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(Trifluoromethyl)phenacyl bromide. It details established synthesis and purification protocols, outlines its significant applications in medicinal chemistry and materials science, and explores its reactivity, particularly as an alkylating agent. This document is intended to serve as a valuable resource for researchers utilizing this versatile reagent in drug discovery, chemical biology, and organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a halogenated ketone that serves as a valuable building block in organic synthesis. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, enhancing its utility in the development of novel pharmaceuticals and materials.

General Properties
PropertyValueReference(s)
CAS Number 383-53-9[1]
Molecular Formula C₉H₆BrF₃O[1]
Molecular Weight 267.04 g/mol [1]
Appearance White to yellow crystalline powder[2]
Purity Typically ≥95%[1]
Physical Properties
PropertyValueReference(s)
Melting Point 45 °C[3]
Boiling Point (Predicted) 264.2 ± 40.0 °C[3]
Density (Predicted) 1.592 ± 0.06 g/cm³[3]
Solubility Soluble in methanol.[2][3]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons adjacent to the carbonyl and bromide. The aromatic protons will likely appear as two doublets in the downfield region (typically δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The methylene protons (-CH₂Br) will present as a singlet further upfield, typically in the range of δ 4.4-4.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group), and the methylene carbon. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm. The aromatic carbons will appear between δ 125-135 ppm, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methylene carbon (-CH₂Br) will likely be found in the region of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks will include those for the C-Br stretch (usually in the fingerprint region below 800 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group (often strong and complex in the 1100-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes the selective bromination of the methyl group of 4'-(trifluoromethyl)acetophenone.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • N-Bromosuccinimide (NBS)

  • Amberlyst 15 ion exchange resin

  • Ethyl acetate

  • Petroleum ether

  • Dichloromethane

Procedure:

  • To a 100 mL round-bottom flask, add 10 mmol of 4'-(trifluoromethyl)acetophenone and 11 mmol of N-bromosuccinimide.

  • Add 35 mL of ethyl acetate to dissolve the reactants.

  • Add 1 g of Amberlyst 15 ion exchange resin as a catalyst.

  • Warm the reaction mixture to 40°C and stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and dichloromethane as the eluent, to yield white crystals of this compound.

Protocol 2: Bromination using Elemental Bromine

This classic method involves the direct bromination of the corresponding acetophenone.

Materials:

  • m-(Trifluoromethyl)acetophenone

  • Bromine

  • Acetic acid

  • Ether

  • Saturated sodium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 10 g (0.054 mol) of m-(trifluoromethyl)acetophenone in 100 mL of acetic acid.

  • Separately, dissolve 9.1 g (0.057 mol) of bromine in 20 mL of acetic acid.

  • Add the bromine solution portionwise to the acetophenone solution over 30 minutes with stirring.

  • Continue stirring the mixture for 15 hours at room temperature.

  • Pour the reaction mixture onto 150 g of ice and extract with 300 mL of ether.

  • Wash the organic layer with 300 mL of water and then with 300 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the product as a pale yellow liquid.

Chemical Reactivity and Applications

The presence of the α-bromo ketone functionality makes this compound a potent alkylating agent, particularly towards soft nucleophiles like thiols. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, increasing its reactivity.

Application in Drug Development and Chemical Biology

A significant application of this compound and related compounds is in the covalent modification of proteins, specifically targeting cysteine residues. The thiol side chain of cysteine is a strong nucleophile that readily reacts with the electrophilic methylene carbon of the phenacyl bromide, forming a stable thioether bond. This reaction is a cornerstone of chemical biology for labeling proteins, inhibiting enzymes, and probing active sites.

The trifluoromethyl group is a highly sought-after moiety in drug design as it can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Cysteine Alkylation:

The reaction proceeds via a standard Sₙ2 mechanism where the sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

G cluster_reactants Reactants cluster_product Product p_br This compound product Covalently Modified Protein p_br->product Alkylation bromide Bromide Ion (Br⁻) p_br->bromide Displacement cys Cysteine Residue (in Protein) cys->product

Caption: Sₙ2 reaction of this compound with a cysteine residue.

Experimental Workflow for Protein Alkylation

The following diagram outlines a general workflow for the use of this compound in proteomics to identify and characterize protein-protein interactions.

G start Protein Sample denature Denaturation & Reduction (e.g., with DTT) start->denature alkylation Alkylation with This compound denature->alkylation digestion Proteolytic Digestion (e.g., with Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis & Protein Identification lcms->analysis

Caption: Workflow for protein alkylation and analysis using mass spectrometry.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for purity determination.

HPLC Purity Analysis Protocol (General Method)

This protocol is a general guideline and may require optimization for specific instrumentation and purity requirements.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 50% to 95% B over 20 minutes) should be developed to ensure the elution of the main compound and any potential impurities.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a key reagent with significant utility in organic synthesis, particularly for the development of new therapeutic agents and advanced materials. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in both academic and industrial research. This guide provides essential information to facilitate its safe and effective use.

References

4-(Trifluoromethyl)phenacyl bromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectral data of 4-(Trifluoromethyl)phenacyl bromide is crucial for its identification, characterization, and application in research and development. This technical guide provides a summary of expected spectral data based on analogous compounds, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 4.8Singlet2H-CH₂Br
~7.7 - 7.8Doublet2HAromatic H (ortho to -C=O)
~8.0 - 8.1Doublet2HAromatic H (ortho to -CF₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~30 - 35-CH₂Br
~124 (quartet)-CF₃
~126 (quartet)Aromatic C (ortho to -CF₃)
~129Aromatic C (ortho to -C=O)
~133Aromatic C (ipso, attached to -C=O)
~135 (quartet)Aromatic C (ipso, attached to -CF₃)
~190-C=O

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~1700StrongC=O (ketone) stretch
~1600, ~1480Medium-WeakAromatic C=C stretch
~1320StrongC-F stretch (of CF₃)
~1100 - 1200StrongC-F stretch (of CF₃)
~700 - 600MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
266/268Molecular ion peak (M⁺) with bromine isotopes (⁷⁹Br/⁸¹Br)
187Fragment ion [M - Br]⁺
145Fragment ion [CF₃C₆H₄]⁺
69Fragment ion [CF₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[2]

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[3] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[3]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4][5] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[4] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a small amount of the sample into the mass spectrometer.[7] For a solid sample, it may be heated to vaporize it.[7] The sample molecules are then ionized, commonly using Electron Impact (EI) ionization, which involves bombarding the sample with high-energy electrons to form radical cations.[7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[7]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[7]

  • Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule.[7][8] The molecular ion peak provides the molecular weight of the compound.[9]

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Spectral_Data_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Structural Elucidation NMR_Proc->NMR_Analysis IR_Sample Sample Preparation (Thin Film on Salt Plate) IR_Acq Data Acquisition (FT-IR Spectrum) IR_Sample->IR_Acq IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Sample Sample Introduction & Ionization (e.g., Electron Impact) MS_Acq Mass Analysis (Separation by m/z) MS_Sample->MS_Acq MS_Detection Detection & Spectrum Generation MS_Acq->MS_Detection MS_Analysis Molecular Weight & Fragmentation Analysis MS_Detection->MS_Analysis Compound This compound Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Integration_Pathway NMR_Data NMR Data (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR_Data->Connectivity IR_Data IR Data Functional_Groups Presence of C=O, C-F, C-Br bonds IR_Data->Functional_Groups MS_Data MS Data Molecular_Formula Molecular Weight Elemental Composition MS_Data->Molecular_Formula Final_Structure Verified Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical pathway for integrating multimodal spectral data for structural verification.

References

The α-Bromoketone Moiety in 4-(Trifluoromethyl)phenacyl bromide: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenacyl bromide is a versatile bifunctional reagent characterized by the presence of a reactive α-bromoketone and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group, a key pharmacophore in modern drug discovery, imparts unique electronic properties that influence the reactivity of the α-bromoketone, making this molecule a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the α-bromoketone in this compound, focusing on its synthetic applications, particularly in the construction of heterocyclic scaffolds. Furthermore, it explores the potential of its derivatives as modulators of critical biological pathways, with a specific focus on the inhibition of cytosolic phospholipase A2α (cPLA2α) and the subsequent impact on the arachidonic acid signaling cascade. Detailed experimental protocols for key transformations and a representative workflow for inhibitor screening are also presented.

Introduction: The Strategic Importance of the α-Bromoketone and the Trifluoromethyl Group

The α-bromoketone functionality is a powerful tool in synthetic organic chemistry, serving as a potent electrophile susceptible to nucleophilic attack at the α-carbon. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of molecular architectures. In the context of this compound, the presence of a trifluoromethyl group on the phenyl ring significantly modulates the reactivity of the α-bromoketone. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby increasing the susceptibility of the molecule to nucleophilic substitution reactions.

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into bioactive molecules can lead to improved pharmacokinetic and pharmacodynamic profiles. The combination of the reactive α-bromoketone and the pharmacologically advantageous trifluoromethylphenyl group makes this compound a highly attractive starting material for the synthesis of novel drug candidates.

Reactivity Profile of the α-Bromoketone

The primary mode of reactivity of the α-bromoketone in this compound is the SN2 reaction, where a nucleophile displaces the bromide ion. The electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring is expected to increase the rate of this reaction compared to unsubstituted phenacyl bromide by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state.

Quantitative Reactivity Data

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the literature, data for structurally similar compounds can provide valuable insights. For instance, studies on the nucleophilic displacement of ortho-substituted α-bromopropiophenones have shown a systematic increase in reaction rates with increasing electron-withdrawing ability of para substituents. This trend strongly suggests that the 4-trifluoromethyl group will accelerate the SN2 reaction at the α-carbon.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₉H₆BrF₃O
Molecular Weight 267.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 45-48 °C
1H NMR (CDCl₃, ppm) δ 7.75 (d, 2H), 7.65 (d, 2H), 4.45 (s, 2H)
13C NMR (CDCl₃, ppm) δ 190.2, 135.5, 134.5 (q, J = 32.5 Hz), 129.5, 126.0 (q, J = 3.8 Hz), 123.5 (q, J = 272.0 Hz), 30.5

Synthetic Applications in Heterocyclic Chemistry

A major application of this compound is in the synthesis of diverse heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. The α-bromoketone moiety readily participates in cyclocondensation reactions with various nucleophilic substrates.

Hantzsch Thiazole Synthesis

One of the most prominent applications is the Hantzsch thiazole synthesis, where this compound reacts with a thiourea or thioamide to form a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of thiazole-containing bioactive molecules.

Table 2: Synthesis of Thiazole Derivatives from this compound

Thiourea/Thioamide DerivativeProductReaction ConditionsYield (%)
Thiourea2-Amino-4-(4-trifluoromethylphenyl)thiazoleEthanol, reflux>90
N-Methylthiourea2-(Methylamino)-4-(4-trifluoromethylphenyl)thiazoleEthanol, reflux~85
Thioacetamide2-Methyl-4-(4-trifluoromethylphenyl)thiazoleEthanol, reflux>90

Application in Drug Discovery: Targeting the Arachidonic Acid Pathway

The structural features of molecules derived from this compound make them promising candidates for enzyme inhibitors. A particularly relevant target is cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.

The Role of cPLA2α in Inflammation

cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent pro-inflammatory mediators. Inhibition of cPLA2α represents an attractive strategy for the development of anti-inflammatory drugs, as it blocks the production of all downstream eicosanoids. The α-bromoketone moiety can act as an electrophilic trap for a key nucleophilic residue in the active site of cPLA2α, leading to irreversible inhibition. The trifluoromethylphenyl group can provide additional hydrophobic and specific interactions within the enzyme's binding pocket, enhancing potency and selectivity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid cPLA2α cPLA2a cPLA2α COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Inhibitor (Derived from 4-(CF3)phenacyl bromide) Inhibitor->cPLA2a Inhibition

Experimental Protocols

General Synthesis of this compound

To a solution of 4'-(trifluoromethyl)acetophenone (10 mmol) in glacial acetic acid (20 mL) is added bromine (10 mmol) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, after which it is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound as a white crystalline solid.

Synthesis of 2-Amino-4-(4-trifluoromethylphenyl)thiazole

A mixture of this compound (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

Table 3: Characterization Data for 2-Amino-4-(4-trifluoromethylphenyl)thiazole

PropertyValue
Molecular Formula C₁₀H₇F₃N₂S
Molecular Weight 244.24 g/mol
Appearance Pale yellow solid
Melting Point 188-190 °C
1H NMR (DMSO-d₆, ppm) δ 7.80 (d, 2H), 7.65 (d, 2H), 7.25 (s, 2H, NH₂), 7.10 (s, 1H)

Experimental Workflow: Screening for cPLA2α Inhibitors

The following workflow outlines a typical procedure for screening compounds derived from this compound for their inhibitory activity against cPLA2α.

G Start Start: Library of Derivatives Primary_Screen Primary Screen: In vitro cPLA2α Enzyme Assay Start->Primary_Screen Hit_Identification Hit Identification: Compounds with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Study: Determine IC50 Values Hit_Identification->Dose_Response Lead_Selection Lead Selection: Potent and Selective Compounds Dose_Response->Lead_Selection Cell_Based_Assay Cell-Based Assay: Measure Arachidonic Acid Release Lead_Selection->Cell_Based_Assay In_Vivo_Studies In Vivo Studies: Animal Models of Inflammation Cell_Based_Assay->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Conclusion

The α-bromoketone in this compound exhibits enhanced reactivity due to the electron-withdrawing nature of the trifluoromethyl group, making it a valuable and versatile building block in organic synthesis. Its utility in the construction of heterocyclic scaffolds, such as thiazoles, provides a direct route to compounds with significant potential in drug discovery. The application of these derivatives as inhibitors of key enzymes in inflammatory pathways, such as cPLA2α, highlights the strategic importance of this reagent. The combination of a reactive handle for molecular diversification and a pharmacologically relevant substituent makes this compound a molecule of high interest for researchers and professionals in the field of drug development. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in the quest for novel therapeutics.

Methodological & Application

Synthesis of 2-Amino-4-(4-(Trifluoromethyl)phenyl)thiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, a versatile building block in medicinal chemistry. The trifluoromethylphenyl moiety is a key pharmacophore known to enhance the metabolic stability and bioactivity of drug candidates.

The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring. This involves the condensation reaction between an α-haloketone, in this case, 4-(trifluoromethyl)phenacyl bromide, and a thioamide, typically thiourea.

Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction proceeds by the initial S-alkylation of the thiourea with the α-haloketone, this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This one-pot synthesis is valued for its simplicity and the high yields of the desired products.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

Protocol 1: Conventional Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

This protocol outlines the standard reflux method for the synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add thiourea (1.2 eq).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.[3]

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Extract the product with ethyl acetate.[3]

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.[3]

  • Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole and related derivatives.

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

ParameterValueReference
Reactant 1This compound[3]
Reactant 2Thiourea[3]
SolventEthanol[3]
Reaction Time30 minutes[3]
TemperatureReflux[3]
Yield61.62% (for N-methyl derivative)[3]

Table 2: Spectroscopic Data for 2-Amino-4-(aryl)thiazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrum (m/z)Reference
N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3)Not explicitly provided259 (M+H)+[3]
4-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amineNot explicitly providedNot explicitly providedNot explicitly provided[5]

Visualizations

The following diagrams illustrate the key chemical and biological processes associated with the synthesized thiazole derivatives.

Hantzsch_Synthesis reagents This compound + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 S-Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole intermediate2->product Dehydration (-H2O)

Caption: Hantzsch thiazole synthesis workflow.

Anticancer_Pathway Thiazole Thiazole Derivative PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Thiazole->PI3K_AKT_mTOR Inhibits Tubulin Tubulin Polymerization Thiazole->Tubulin Disrupts Apoptosis Induction of Apoptosis Thiazole->Apoptosis CellCycleArrest Cell Cycle Arrest Thiazole->CellCycleArrest Proliferation Inhibition of Cancer Cell Proliferation PI3K_AKT_mTOR->Proliferation Tubulin->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Anticancer mechanisms of thiazole derivatives.

Antimicrobial_Pathway Thiazole Thiazole Derivative FabH Bacterial FabH Enzyme Thiazole->FabH Inhibits DNAGyrase Bacterial DNA Gyrase Thiazole->DNAGyrase Inhibits CellWall Bacterial Cell Wall Synthesis Thiazole->CellWall Inhibits BacterialGrowth Inhibition of Bacterial Growth FabH->BacterialGrowth DNAGyrase->BacterialGrowth CellWall->BacterialGrowth

Caption: Antimicrobial mechanisms of thiazole derivatives.

Biological Significance

Thiazole derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved anticancer efficacy.

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant antimicrobial properties.[9][10] Their mechanism of action can involve the inhibition of essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase, which are crucial for bacterial fatty acid synthesis and DNA replication, respectively.[9][11] Some derivatives also interfere with bacterial cell wall synthesis.[9] The unique electronic properties of the thiazole ring are believed to contribute to its ability to interact with these microbial targets.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, which are key structural motifs in a vast array of biologically active compounds. Thiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole and its derivatives using 4-(trifluoromethyl)phenacyl bromide as a key starting material.

Applications in Drug Discovery and Development

Thiazoles bearing a 4-(trifluoromethyl)phenyl substituent are of significant interest in drug discovery, particularly in oncology. The resulting 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine scaffold is a key building block for the development of potent inhibitors of signaling pathways implicated in cancer progression.

Anticancer Activity:

Notably, derivatives of this scaffold have been identified as potent inhibitors of the BRAFV600E mutant kinase, a key driver in various cancers, including melanoma.[1][2] The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4] The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[5][6] Thiazole-based inhibitors can block this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Other Activities:

Beyond oncology, 2-aminothiazole derivatives are known for their broad-spectrum antimicrobial activities.[7][8] The unique electronic properties conferred by the trifluoromethyl group can modulate the biological activity of these compounds, making them promising candidates for the development of novel antibacterial and antifungal agents.

Hantzsch Thiazole Synthesis: Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds via a condensation reaction between an α-haloketone, in this case, this compound, and a thioamide-containing reactant, such as thiourea. The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Reaction Mechanism

Hantzsch_Mechanism reagents This compound + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The synthesis follows a straightforward workflow, making it a practical method for laboratory-scale synthesis of thiazole derivatives.

experimental_workflow start Reactant Preparation (this compound & Thiourea) reaction Reaction in Ethanol (Reflux) start->reaction workup Work-up (Precipitation in water, Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Final Product: 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine analysis->final_product

Caption: A typical experimental workflow for the Hantzsch synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole and its derivatives.

Protocol 1: Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

This protocol describes the reaction of this compound with thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Water

  • 5% Sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

  • Neutralize the solution with a 5% aqueous solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

Protocol 2: Synthesis of N-Substituted-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine Derivatives

This protocol can be adapted for the synthesis of N-substituted derivatives by using the appropriate substituted thiourea.

Materials:

  • This compound (1.0 eq)

  • Substituted thiourea (e.g., N-phenylthiourea) (1.1 eq)

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of the substituted thiourea (1.1 mmol) in ethanol or DMF (10 mL), add this compound (1.0 mmol).

  • If necessary, add a base such as triethylamine (1.2 mmol) to the reaction mixture.

  • Heat the mixture at 70-80°C for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of thiazole derivatives using substituted phenacyl bromides.

ProductThioamideSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amineN-methylthioureaEthanol0.561.62232[5]
4-(Pyridin-2-yl)-N-(phenyl)thiazol-2-amineN-phenylthioureaDMF-52-[9]
4-(4-Bromophenyl)-thiazol-2-amineThioureaEthanol--165-168[10]
2-Amino-4-phenylthiazoleThioureaEthanol256-[9]

Note: The reaction conditions and yields may vary depending on the specific substrates and scale of the reaction.

Signaling Pathway Inhibition

As mentioned, a key application for thiazoles derived from this compound is the inhibition of the BRAFV600E-mutated MAPK/ERK signaling pathway.

BRAF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Translocation & Activation Inhibitor 4-(4-(Trifluoromethyl)phenyl) thiazole Derivative Inhibitor->BRAF Inhibition Proliferation Cell Proliferation, Survival, & Invasion Transcription->Proliferation

Caption: Inhibition of the BRAF-mutant signaling pathway.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole via the reaction of 4-(trifluoromethyl)phenacyl bromide with thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis, a fundamental method in heterocyclic chemistry.

Application Notes

The product of this synthesis, 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] The trifluoromethylphenyl moiety often enhances the metabolic stability and cell permeability of drug candidates.

Potential Therapeutic Applications:

  • Anticancer Agents: 2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2][3] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Specifically, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] They can also act as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2.[4]

  • Enzyme Inhibition: The 2-aminothiazole scaffold is a versatile pharmacophore for designing enzyme inhibitors.[5] For instance, derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[6] This suggests potential applications in treating inflammatory diseases like asthma.[6] Other targeted enzymes include carbonic anhydrases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]

  • Antimicrobial and Anthelmintic Agents: Various derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for their activity against bacteria, fungi, and parasites.[7][8] They have shown significant antifungal and anthelmintic activities.[7]

  • Neuronal Disorders: Analogs of 2-aminothiazoles have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), indicating their potential in the development of therapies for neurological conditions.[9]

The synthesized compound serves as a valuable building block for the development of novel therapeutic agents. Further derivatization of the 2-amino group can lead to a diverse library of compounds for screening in various biological assays.

Reaction and Mechanism

The synthesis of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole from this compound and thiourea is achieved through the Hantzsch thiazole synthesis. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis reactant1 This compound intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack (SN2) reactant2 Thiourea reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

This protocol is adapted from standard procedures for the Hantzsch thiazole synthesis.[10][11]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

experimental_workflow start Dissolve this compound and Thiourea in Ethanol reflux Reflux Reaction Mixture (2-4 hours) start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in NaHCO3 Solution cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Dry the Crude Product wash->dry purify Recrystallize from Ethanol (Optional) dry->purify characterize Characterize the Final Product (NMR, IR, MS, Melting Point) purify->characterize

Caption: Experimental Workflow for Synthesis and Purification.

Data Presentation

Table 1: Physicochemical and Yield Data for 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

ParameterValueReference
Molecular FormulaC₁₀H₇F₃N₂S-
Molecular Weight244.24 g/mol -
Melting Point206-208 °C[12]
AppearancePowder[12]
Typical Yield60-70%[10]

Table 2: Spectroscopic Data for Structurally Similar 2-Amino-4-arylthiazoles

SpectroscopyCharacteristic PeaksReference
¹H NMR Signals for aromatic protons (δ 7.0-8.0 ppm), a singlet for the thiazole proton (δ ~7.0 ppm), and a broad singlet for the amino protons (NH₂) (δ ~7.2 ppm, D₂O exchangeable).[13]
IR (cm⁻¹) Bands corresponding to N-H stretching of the amino group (~3400-3200 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and C-F stretching of the trifluoromethyl group.[14]
Mass Spec (m/z) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[10]

Visualization of a Potential Mechanism of Action

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified signaling pathway where the compound modulates the Bcl-2 family of proteins to initiate programmed cell death.

Apoptosis_Pathway cluster_drug Drug Action cluster_proteins Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade drug 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) drug->Bax Activation CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by a 2-Aminothiazole Derivative.

References

Application Notes & Protocols for Fatty Acid Analysis via HPLC-UV Following Derivatization with 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of fatty acids with 4-(Trifluoromethyl)phenacyl bromide for subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method offers a sensitive and reliable approach for the quantification of fatty acids in various matrices.

Introduction

The analysis of fatty acids is critical in numerous fields, including food science, clinical diagnostics, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many fatty acids lack a strong UV chromophore, making their direct detection challenging.[1] Derivatization of the fatty acid's carboxyl group is often necessary to enhance detection sensitivity for UV-Vis or fluorescence detectors.

This protocol details the use of this compound as a derivatizing agent. This reagent reacts with the carboxyl group of fatty acids to form phenacyl esters, which possess strong UV absorbance, thereby significantly improving detection limits. The trifluoromethyl group can further enhance the chromatographic properties and detector response.

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the benzylic carbon of this compound, displacing the bromide ion. This forms a stable phenacyl ester derivative that can be readily analyzed by reverse-phase HPLC with UV detection.

Derivatization_Reaction Catalyst Base Catalyst (e.g., Triethylamine) FattyAcidEster FattyAcidEster Catalyst->FattyAcidEster Reaction HBr HBr Catalyst->HBr By-product FattyAcid FattyAcid FattyAcid->Catalyst + DerivAgent DerivAgent DerivAgent->Catalyst +

Experimental Protocols

3.1. Materials and Reagents

  • Fatty acid standards or sample extracts

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA) or Potassium Carbonate

  • 18-Crown-6 (if using Potassium Carbonate)

  • Hexane (HPLC grade)

  • Nitrogen gas

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

3.2. Sample Preparation

For biological samples, a lipid extraction must be performed first (e.g., using a Folch or Bligh-Dyer method). If total fatty acids are to be analyzed, the lipid extract needs to be saponified to release the fatty acids from their esterified forms.

  • Accurately weigh the fatty acid sample or the dried lipid extract into a reaction vial.

  • Evaporate any solvent to complete dryness under a gentle stream of nitrogen.

3.3. Derivatization Procedure

This procedure is adapted from methods using similar phenacyl bromide reagents.

  • To the dried sample residue, add 200 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Add 10 µL of triethylamine (or approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70-80°C for 30-60 minutes.[2]

  • After heating, cool the reaction mixture to room temperature.

  • The derivatized sample can often be injected directly into the HPLC system.[2] Alternatively, for cleaner samples, the mixture can be evaporated to dryness and reconstituted in the mobile phase.

HPLC-UV Analysis

4.1. Chromatographic Conditions

The following are typical starting conditions for the analysis of derivatized fatty acids and should be optimized for specific applications.

ParameterRecommended Condition
HPLC Column C18 (Octadecylsilyl) column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is commonly used. For instance, starting with 70% acetonitrile and increasing to 90% over 30 minutes.[2]
Flow Rate 1.0 - 2.0 mL/min[2]
Column Temperature 35 °C
Detection UV detector set at a wavelength of approximately 254-260 nm. The optimal wavelength should be determined by scanning the UV spectrum of the derivatized fatty acid.[3]
Injection Volume 10 - 20 µL

Data Presentation

Table 1: Summary of Derivatization and HPLC-UV Parameters

ParameterValue/RangeReference/Comment
Derivatizing Agent This compoundProvides strong UV absorbance for sensitive detection.
Catalyst Triethylamine or K₂CO₃/18-Crown-6A base is required to facilitate the reaction.
Reaction Temperature (°C) 70 - 80Ensures efficient derivatization.[2]
Reaction Time (min) 30 - 60Optimization may be required depending on the fatty acid profile.
HPLC Column Type C18 Reverse-PhaseStandard for fatty acid derivative separation.
Mobile Phase Composition Acetonitrile/WaterA gradient elution is typically required for complex mixtures.[2]
UV Detection Wavelength (nm) ~254 - 260The phenacyl ester chromophore has a strong absorbance in this region. The exact maximum should be verified.[3]

Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Start with Fatty Acid Sample (Standard or Extract) DrySample Evaporate to Dryness Start->DrySample AddReagents Add Derivatizing Agent, Solvent, and Catalyst DrySample->AddReagents Vortex Vortex to Mix AddReagents->Vortex Heat Heat Reaction Mixture Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC-UV System Cool->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Conclusion

The derivatization of fatty acids with this compound is a robust method for enhancing their detection in HPLC-UV analysis. The provided protocols and parameters serve as a starting point for method development and can be optimized to suit the specific requirements of the fatty acids and sample matrices under investigation. This approach offers the sensitivity and reliability required for accurate fatty acid quantification in various scientific and industrial applications.

References

Protocol for Prostaglandin Analysis Using 4-(Trifluoromethyl)phenacyl Bromide Derivatization: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and blood pressure regulation. Accurate and sensitive quantification of prostaglandins in biological matrices is therefore essential for both basic research and the development of novel therapeutics.

Due to their low endogenous concentrations and lack of strong chromophores, direct analysis of prostaglandins by conventional high-performance liquid chromatography (HPLC) with UV-Vis detection presents a significant challenge. To overcome this limitation, derivatization of the carboxylic acid moiety of prostaglandins with a fluorescent tag is a widely employed strategy to enhance detection sensitivity and selectivity.

This application note provides a detailed protocol for the analysis of prostaglandins using pre-column derivatization with 4-(Trifluoromethyl)phenacyl bromide (TFMPB). This reagent reacts with the carboxylic acid group of prostaglandins to form highly fluorescent phenacyl esters, enabling their sensitive detection by HPLC with fluorescence detection (HPLC-FLD). While specific protocols for TFMPB are not extensively detailed in readily available literature, this document outlines a generalized procedure based on established methods for similar phenacyl bromide derivatizing agents, such as panacyl bromide and 4-bromomethyl-7-methoxycoumarin.[1][2]

Principle of the Method

The analytical method involves a two-step process:

  • Derivatization: The carboxylic acid group of the prostaglandin molecule is esterified with this compound. This reaction is typically facilitated by a catalyst, such as a crown ether or an organic base, in an aprotic solvent. The trifluoromethylphenyl group imparts high fluorescence to the prostaglandin derivative.

  • HPLC Separation and Fluorescence Detection: The derivatized prostaglandins are separated from the reaction mixture and other sample components using reversed-phase HPLC. The separated derivatives are then detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the 4-(Trifluoromethyl)phenacyl fluorophore.

Experimental Protocols

Materials and Reagents
  • Prostaglandin standards (e.g., PGE₂, PGF₂α, etc.)

  • This compound (TFMPB)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)

  • 18-Crown-6 (if using K₂CO₃)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

Sample Preparation (from Biological Matrices)
  • Extraction: Prostaglandins are typically extracted from biological samples (e.g., plasma, tissue homogenates) using liquid-liquid extraction or solid-phase extraction (SPE). A common SPE protocol involves:

    • Acidifying the sample to pH 3-4 with a suitable acid (e.g., formic acid).

    • Loading the sample onto a pre-conditioned C18 SPE cartridge.

    • Washing the cartridge with a low-polarity solvent (e.g., water or low-percentage methanol in water) to remove polar interferences.

    • Eluting the prostaglandins with a more non-polar solvent (e.g., methanol or ethyl acetate).

  • Drying: The eluted sample containing the prostaglandins is dried under a stream of nitrogen or using a vacuum concentrator. The dried residue is then ready for derivatization.

Derivatization Protocol
  • Reconstitute the dried prostaglandin extract or standard in 100 µL of anhydrous acetonitrile.

  • Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 5 µL of N,N-Diisopropylethylamine (DIPEA) as a catalyst. Alternatively, a suspension of potassium carbonate and a catalytic amount of 18-crown-6 can be used.

  • Vortex the mixture gently and incubate at 60°C for 30-60 minutes in a heating block or water bath. The optimal reaction time and temperature may need to be determined empirically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100-200 µL of the initial HPLC mobile phase for analysis.

HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or acetic acid) is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: The exact excitation and emission wavelengths for TFMPB-derivatized prostaglandins should be determined experimentally. Based on the structure of the fluorophore, a starting point for optimization would be in the range of 260-280 nm for excitation and 380-420 nm for emission .

Example HPLC Gradient:

Time (min)% Solvent A% Solvent B
06040
202080
252080
266040
306040

Data Presentation

Table 1: Method Validation Parameters for Prostaglandin Analysis using TFMPB Derivatization and HPLC-FLD.

ParameterProstaglandin E₂Prostaglandin F₂αOther Prostaglandins
Retention Time (min) To be determinedTo be determinedTo be determined
Linear Range (ng/mL) To be determinedTo be determinedTo be determined
Limit of Detection (LOD) (ng/mL) To be determinedTo be determinedTo be determined
Limit of Quantification (LOQ) (ng/mL) To be determinedTo be determinedTo be determined
Recovery (%) To be determinedTo be determinedTo be determined
Intra-day Precision (%RSD) To be determinedTo be determinedTo be determined
Inter-day Precision (%RSD) To be determinedTo be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Solid-Phase Extraction (SPE) sample->extraction drying1 Drying under Nitrogen extraction->drying1 reconstitution1 Reconstitute in Acetonitrile drying1->reconstitution1 add_reagents Add TFMPB & Catalyst reconstitution1->add_reagents reaction Incubate (e.g., 60°C, 30-60 min) add_reagents->reaction drying2 Drying under Nitrogen reaction->drying2 reconstitution2 Reconstitute in Mobile Phase drying2->reconstitution2 hplc HPLC Separation (C18 Column) reconstitution2->hplc fld Fluorescence Detection hplc->fld data Data Acquisition & Analysis fld->data

Caption: Experimental workflow for prostaglandin analysis.

Derivatization Reaction

derivatization_reaction prostaglandin Prostaglandin (with -COOH group) derivative Fluorescent Prostaglandin -TFMPB Ester prostaglandin->derivative + TFMPB tfmpb This compound (TFMPB) tfmpb->derivative catalyst Catalyst (e.g., DIPEA) catalyst->derivative

Caption: Derivatization of a prostaglandin with TFMPB.

References

Application Notes and Protocols for Cysteine Alkylation in Proteomics: A Focus on 4-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues, with their reactive thiol groups, are pivotal in protein structure and function. They participate in disulfide bond formation, enzymatic catalysis, and are susceptible to various post-translational modifications. In the realm of proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry (MS)-based analysis. This process prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification. While a variety of alkylating agents are commonly employed, this document focuses on the application of 4-(Trifluoromethyl)phenacyl bromide for the specific and permanent modification of cysteine residues.

This compound is a haloacetyl compound that reacts with the nucleophilic thiol group of cysteine, forming a stable thioether bond. The trifluoromethyl group offers a unique mass signature, potentially aiding in the identification and quantification of cysteine-containing peptides.

Principle of Cysteine Alkylation

The alkylation of cysteine residues is a fundamental procedure in bottom-up proteomics workflows. The process involves two key steps:

  • Reduction: Disulfide bonds within and between proteins are cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This step ensures that all cysteine residues are available for alkylation.

  • Alkylation: A reactive alkylating agent, in this case, this compound, is introduced to covalently modify the free thiol groups of cysteine residues. This modification is crucial to prevent the reformation of disulfide bonds and to ensure that each cysteine residue is consistently modified, which simplifies subsequent data analysis.

The reaction between a cysteine residue and this compound proceeds via an SN2 nucleophilic substitution mechanism. The sulfur atom of the deprotonated thiol group (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.

Advantages of this compound in Proteomics

While not as commonly documented in proteomics literature as iodoacetamide or chloroacetamide, this compound offers potential advantages:

  • Specific Mass Tag: The trifluoromethylphenyl group provides a distinct and significant mass shift upon modification of a cysteine residue, which can be readily detected by mass spectrometry. This unique mass can aid in the confident identification of cysteine-containing peptides.

  • Reactivity: As a phenacyl bromide derivative, it is expected to exhibit high reactivity towards thiol groups, enabling efficient and complete alkylation under appropriate reaction conditions.

  • Potential for Quantitative Studies: The unique fluorine atoms could potentially be leveraged in specialized mass spectrometry techniques for quantification, although this application is not yet widely established.

Experimental Protocols

The following are generalized protocols for in-solution and in-gel alkylation of cysteine residues using this compound. Researchers should optimize these protocols for their specific protein samples and experimental goals.

In-Solution Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a solution format prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound solution (prepare fresh in a compatible solvent like acetonitrile or DMSO)

  • Quenching reagent: 1 M DTT

  • Digestion enzyme (e.g., Trypsin)

  • Formic acid

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride to expose all cysteine residues.

  • Reduction: Add the reducing agent to a final concentration of 10 mM DTT or 20 mM TCEP. Incubate the mixture at 37°C for 1 hour with gentle shaking.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound to a final concentration of 50 mM. The optimal concentration may need to be determined empirically. Incubate the reaction in the dark at room temperature for 1 hour.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M, which is necessary for optimal enzyme activity.

  • Enzymatic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column prior to LC-MS/MS analysis.

In-Gel Alkylation Protocol

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

  • Acetonitrile

  • Digestion buffer (50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approximately 1x1 mm). Destain the gel pieces by washing them with the destaining solution until the Coomassie blue color is removed.

  • Dehydration: Dehydrate the gel pieces by incubating them in 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the dried gel pieces in the reducing solution and incubate at 56°C for 1 hour.

  • Alkylation: Cool the gel pieces to room temperature. Remove the reduction solution and add the freshly prepared alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Enzymatic Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel by adding the extraction solution and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction step once.

  • Sample Cleanup: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid) and desalt using a C18 ZipTip or equivalent before LC-MS/MS analysis.

Data Presentation

The successful alkylation of cysteine residues with this compound results in a specific mass shift. This shift can be used to confirm the modification and to aid in the identification of cysteine-containing peptides.

ParameterValue
Molecular Formula of this compound C₉H₆BrF₃O
Molecular Weight of this compound 267.04 g/mol
Mass of Added Moiety (C₉H₅F₃O) 186.029 g/mol
Monoisotopic Mass Shift upon Cysteine Alkylation +186.0289 Da

Note: The mass shift corresponds to the addition of the 4-(Trifluoromethyl)phenacyl group and the loss of a hydrogen atom from the cysteine thiol and the bromine atom from the reagent.

Quantitative Analysis

For quantitative proteomics studies, the relative abundance of a cysteine-containing peptide can be determined by comparing the signal intensity of the alkylated peptide across different samples. Stable isotope labeling techniques, such as SILAC or TMT, can be combined with this alkylation strategy for more precise quantification.

Sample GroupProtein Abundance (Relative Quantification)Cysteine-Containing Peptide Intensity
Control1.001.00
Treatment 11.521.48
Treatment 20.780.81

This table is a template. Actual data will be generated from the mass spectrometry analysis.

Mandatory Visualizations

Experimental Workflow for In-Solution Cysteine Alkylation

G In-Solution Cysteine Alkylation Workflow cluster_0 Sample Preparation cluster_1 Proteomic Analysis cluster_2 Data Analysis ProteinSample Protein Sample in Denaturing Buffer Reduction Reduction (e.g., 10 mM DTT, 37°C, 1 hr) ProteinSample->Reduction Alkylation Alkylation with This compound (e.g., 50 mM, RT, 1 hr, dark) Reduction->Alkylation Quenching Quenching (e.g., 20 mM DTT, RT, 15 min) Alkylation->Quenching Dilution Buffer Exchange/ Dilution Quenching->Dilution Digestion Enzymatic Digestion (e.g., Trypsin, 37°C, overnight) Dilution->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DatabaseSearch Database Search (with custom modification) LCMS->DatabaseSearch Quantification Peptide/Protein Quantification DatabaseSearch->Quantification

Caption: A generalized workflow for in-solution alkylation of cysteine residues.

Reaction Mechanism of Cysteine Alkylation

G Alkylation of Cysteine with this compound Cys Cysteine Residue (Protein-SH) Product Alkylated Cysteine Residue (Protein-S-CH2-CO-Ph-CF3) Cys->Product SN2 Reaction Reagent This compound (Br-CH2-CO-Ph-CF3) Reagent->Product Byproduct HBr

Caption: The SN2 reaction mechanism for cysteine alkylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Alkylation Insufficient reagent concentration.Increase the concentration of this compound.
Incomplete reduction of disulfide bonds.Ensure complete reduction by optimizing DTT/TCEP concentration and incubation time.
Reagent degradation.Prepare the this compound solution fresh before each use.
Off-target Modifications High reagent concentration or prolonged incubation.Optimize the reagent concentration and incubation time.
Reaction pH is too high.Perform the alkylation at a pH closer to neutral (7.0-8.0) to favor thiol reactivity over amine reactivity.
Low Peptide Identification Over-alkylation leading to missed cleavages.Optimize alkylation conditions.
Poor peptide recovery after desalting.Ensure proper conditioning and elution from the SPE column.

Conclusion

This compound presents a viable, albeit less commonly reported, option for the alkylation of cysteine residues in proteomics. Its distinct mass tag has the potential to facilitate the identification of cysteine-containing peptides. The provided protocols offer a starting point for researchers to incorporate this reagent into their workflows. However, as with any chemical modification in proteomics, careful optimization and validation are essential to ensure complete and specific labeling, thereby leading to high-quality and reliable mass spectrometry data. Further research is warranted to fully explore the benefits and potential drawbacks of this reagent in comparison to more established alkylating agents.

Application Notes and Protocols: 4-(Trifluoromethyl)phenacyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)phenacyl bromide as a versatile building block in the synthesis of novel therapeutic agents. The protocols outlined below detail the synthesis of various heterocyclic compounds and chalcones with demonstrated biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Introduction

This compound is a key reagent in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule to its target.[1][2] This reagent is particularly useful for introducing the 4-(trifluoromethyl)phenacyl moiety into various molecular scaffolds, leading to the generation of diverse compound libraries for drug discovery. Its primary application lies in the synthesis of heterocycles and chalcones, many of which exhibit potent biological activities.

Data Presentation: Biological Activities of Synthesized Compounds

The following tables summarize the quantitative biological data for representative compounds synthesized using this compound and analogous structures.

Table 1: Anticancer Activity of Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1 MCF-7 (Breast)3.44 ± 0.19[3]
HepG2 (Liver)4.64 ± 0.23[3]
HCT116 (Colon)6.31 ± 0.27[3]
Flavokawain B A549 (Lung)11 µg/mL[3]
H1299 (Lung)5.1 µg/mL[3]
Bis-quinolinyl-chalcone K-562 (Leukemia)0.88 (GI50)[3]
RPMI-8226 (Leukemia)0.32 (GI50)[3]
SR (Leukemia)0.32 (GI50)[3]

Table 2: COX-2 Inhibitory Activity of Synthesized Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Trifluoromethyl-pyrazole-carboxamide 3g -2.651.68[4]
Imidazo[2,1-b]thiazole 6a >100.12>83.3[5]
Imidazo[2,1-b]thiazole 6b >100.16>62.5[5]
Imidazo[2,1-b]thiazole 6c >100.08>125[5]
Celecoxib (Reference) 14.70.05294[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives.

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Copper silicate (10 mol%) (optional, as a reusable catalyst)[7]

  • Round bottom flask

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a round bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).[7]

  • (Optional) Add copper silicate (10 mol%) as a catalyst.[7]

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7][8]

  • Upon completion, if a catalyst was used, filter the reaction mixture to recover the catalyst.[7]

  • Pour the filtrate over crushed ice to precipitate the product.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone.

Materials:

  • 4'-(Trifluoromethyl)acetophenone (1 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10-40%)

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of 4'-(Trifluoromethyl)acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.[4][9]

  • Cool the flask in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.[10]

  • Continue stirring at room temperature for several hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.[4][11]

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl to neutralize the excess base.[9]

  • Collect the precipitated chalcone by vacuum filtration and wash with cold water.[10]

  • Purify the crude product by recrystallization from ethanol.[9]

Protocol 3: Synthesis of Imidazo[2,1-b]thiazole Derivatives

This protocol describes the synthesis of the fused imidazo[2,1-b]thiazole ring system.

Materials:

  • 2-Aminothiazole (1 mmol)

  • This compound (1 mmol)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • In a round bottom flask, dissolve 2-aminothiazole (1 mmol) and this compound (1 mmol) in ethanol.[2][12]

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.[12]

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Hantzsch, Claisen-Schmidt) start->reaction workup Work-up & Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy screening In vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) spectroscopy->screening data Data Analysis (IC50 determination) screening->data

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

apoptosis_pathway Intrinsic Apoptosis Pathway drug Anticancer Drug (e.g., Chalcone derivative) stress Cellular Stress drug->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 forms Apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway induced by anticancer agents.[1][13][14][15]

cox2_pathway COX-2 Inhibition Pathway inhibitor COX-2 Inhibitor (e.g., Imidazothiazole derivative) cox2 COX-2 Enzyme inhibitor->cox2 inhibits aa Arachidonic Acid aa->cox2 pgs Prostaglandins cox2->pgs catalyzes inflammation Inflammation pgs->inflammation mediates

Caption: Mechanism of action for COX-2 inhibitors in reducing inflammation.[3][16][17][18]

tubulin_pathway Tubulin Polymerization Inhibition inhibitor Tubulin Inhibitor (e.g., Chalcone derivative) microtubules Microtubule Polymerization inhibitor->microtubules inhibits tubulin Tubulin Dimers tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Cell Division (Mitosis) spindle->mitosis arrest G2/M Arrest & Apoptosis mitosis->arrest disruption leads to

Caption: Pathway of tubulin polymerization and its inhibition by anticancer drugs.[19][20][21][22][23]

References

Synthesis of Novel Heterocyclic Compounds from 4-(Trifluoromethyl)phenacyl bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-(Trifluoromethyl)phenacyl bromide as a versatile starting material. The trifluoromethyl group is a key pharmacophore in modern drug discovery, and its incorporation into heterocyclic scaffolds can significantly enhance biological activity and pharmacokinetic properties.

Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole Derivatives

The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of 2-aminothiazoles by reacting an α-haloketone with a thiourea derivative. This reaction is widely used for the construction of the thiazole ring, a core structure in many biologically active compounds.

Quantitative Data

The following table summarizes the synthesis of various 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole derivatives from this compound and substituted thioureas. The reactions are typically carried out in ethanol under reflux.

EntryThiourea DerivativeProductReaction Time (h)Yield (%)
1Thiourea2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole392
2N-MethylthioureaN-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine485
3N-PhenylthioureaN-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine588
4N-AcetylthioureaN-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)acetamide678
5N,N-DimethylthioureaN,N-Dimethyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine482
Experimental Protocol: Synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

Reaction Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea intermediate1 Thiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 4-Hydroxy-4,5-dihydrothiazole intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch synthesis of 2-aminothiazole.

Synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of a 2-aminopyridine with an α-haloketone.

Quantitative Data

The following table presents the synthesis of various 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine derivatives from this compound and substituted 2-aminopyridines. Microwave-assisted synthesis in a solvent-free medium often provides high yields in short reaction times.

Entry2-Aminopyridine DerivativeProductReaction Time (min)Yield (%)
12-Aminopyridine2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1090
22-Amino-4-methylpyridine7-Methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1287
32-Amino-5-chloropyridine6-Chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1585
42-Amino-3-picoline8-Methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1288
52-Amino-6-methylpyridine5-Methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine1583
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.2 eq)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), 2-aminopyridine (1.2 eq), and a catalytic amount of sodium bicarbonate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine.

Reaction Pathway: Imidazo[1,2-a]pyridine Synthesis

Imidazopyridine_Synthesis reagents This compound + 2-Aminopyridine intermediate1 N-Phenacyl-2-aminopyridinium bromide reagents->intermediate1 N-Alkylation intermediate2 2,3-Dihydro-2-hydroxyimidazo[1,2-a]pyridinium intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Synthesis of imidazo[1,2-a]pyridine.

Synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole Derivatives

The Robinson-Gabriel synthesis is a classical method for the synthesis of oxazoles, which involves the cyclization of α-acylaminoketones. This can be adapted to a one-pot procedure starting from an α-haloketone and an amide.

Quantitative Data

The following table outlines the synthesis of representative 4-(4-(trifluoromethyl)phenyl)oxazole derivatives. The yields can vary depending on the specific amide and reaction conditions used.

EntryAmideProductReaction Time (h)Yield (%)
1Benzamide2-Phenyl-4-(4-(trifluoromethyl)phenyl)oxazole875
2Acetamide2-Methyl-4-(4-(trifluoromethyl)phenyl)oxazole1068
3Formamide4-(4-(Trifluoromethyl)phenyl)oxazole1260
Experimental Protocol: Synthesis of 2-Phenyl-4-(4-(trifluoromethyl)phenyl)oxazole

Materials:

  • This compound (1.0 eq)

  • Benzamide (1.5 eq)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure:

  • In a round-bottom flask, suspend benzamide (1.5 eq) in pyridine.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

  • To this mixture, add this compound (1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat at 80-90°C for 8 hours.

  • After cooling, pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-4-(4-(trifluoromethyl)phenyl)oxazole.

Reaction Pathway: Robinson-Gabriel Oxazole Synthesis (Adapted)

Robinson_Gabriel_Oxazole_Synthesis reagents 4-(CF3)phenacyl bromide + Benzamide intermediate1 α-Benzamidoketone reagents->intermediate1 N-Acylation intermediate2 Enol Intermediate intermediate1->intermediate2 Enolization (acid-catalyzed) intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Phenyl-4-(4-(CF3)phenyl)oxazole intermediate3->product Dehydration

Caption: Adapted Robinson-Gabriel oxazole synthesis.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of heterocyclic compounds from this compound.

Experimental_Workflow start Start: Reagents reaction Reaction Setup (Solvent, Temperature, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR, m.p.) purification->characterization end Final Product characterization->end

Caption: General workflow for synthesis.

Application Notes: 4-(Trifluoromethyl)phenacyl Bromide as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and peptide synthesis, the judicious use of protecting groups is paramount.[1][2] The selection of an appropriate protecting group for a carboxylic acid moiety is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The 4-(Trifluoromethyl)phenacyl (TFMP) group has emerged as a valuable addition to the synthetic chemist's toolkit for the protection of carboxylic acids. The electron-withdrawing nature of the trifluoromethyl group imparts unique properties to this protecting group, influencing its stability and cleavage characteristics.

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)phenacyl bromide for the protection of carboxylic acids, including detailed experimental protocols and a summary of its advantages.

Advantages of the 4-(Trifluoromethyl)phenacyl (TFMP) Protecting Group

The TFMP protecting group offers several advantages:

  • Enhanced Crystallinity: The presence of the trifluoromethylphenyl moiety can enhance the crystallinity of the protected compound, facilitating purification by recrystallization.

  • UV-Active Chromophore: The phenacyl group provides a strong UV chromophore, simplifying reaction monitoring by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Stability to Acidic Conditions: Phenacyl esters are known to be stable to acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups in the molecule.[3]

  • Orthogonality: The TFMP group is orthogonal to many other common protecting groups used in organic synthesis, enabling selective protection and deprotection strategies.

  • Mild Cleavage Conditions: The removal of the TFMP group is typically achieved under mild reductive conditions, which are compatible with a wide range of functional groups.

Experimental Protocols

I. Protection of Carboxylic Acids with this compound

This protocol describes a general procedure for the formation of a 4-(trifluoromethyl)phenacyl ester from a carboxylic acid.

Reaction Scheme:

Caption: Protection of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Base (e.g., triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (CH3CN))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in the chosen solvent, add the base (1.1 equiv).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add this compound (1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(trifluoromethyl)phenacyl ester.

II. Deprotection of 4-(Trifluoromethyl)phenacyl Esters

The cleavage of the TFMP ester is most commonly achieved by zinc reduction in the presence of acetic acid.

Reaction Scheme:

workflow start Start with Carboxylic Acid (R-COOH) protection Protection with This compound, Base, Solvent start->protection protected_product Protected Carboxylic Acid (R-CO-TFMP) protection->protected_product synthesis_steps Perform Synthetic Transformations (orthogonal to TFMP group) protected_product->synthesis_steps deprotection Deprotection with Zn, Acetic Acid, Solvent synthesis_steps->deprotection final_product Deprotected Carboxylic Acid (R-COOH) deprotection->final_product end End final_product->end

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Trifluoromethyl)phenacyl bromide is a versatile bifunctional reagent, characterized by an α-bromoketone structure. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences its reactivity and the properties of its derivatives. In medicinal chemistry and drug development, the -CF3 group is highly valued as it can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates.[1][2][3][4] The primary reactivity of this compound lies in nucleophilic substitution at the α-carbon, which is activated by the adjacent carbonyl group, making it an excellent electrophile for a variety of nucleophiles in S_N2-type reactions.[5]

These application notes provide an overview of key synthetic applications and detailed protocols for reactions involving this reagent.

Application Note 1: Synthesis of Aryl Ethers and Thioethers

The reaction of this compound with phenols, thiophenols, and alcohols provides a straightforward route to the corresponding phenacyl ethers and thioethers. This O-alkylation or S-alkylation is a fundamental transformation for introducing the 4-(trifluoromethyl)phenacyl moiety, which can serve as a photo-cleavable protecting group or a core structural component in biologically active molecules. The reaction typically proceeds via a Williamson ether synthesis mechanism.[6]

General Reaction Scheme: Ar-XH + Base → Ar-X⁻ Ar-X⁻ + Br-CH₂-CO-C₆H₄-CF₃ → Ar-X-CH₂-CO-C₆H₄-CF₃ + Br⁻ (where X = O, S)

Experimental Protocol: General Procedure for O/S-Alkylation
  • Preparation: To a solution of the desired phenol, thiophenol, or alcohol (1.0 mmol) in an anhydrous solvent such as acetone or N,N-Dimethylformamide (DMF) (10 mL), add a suitable base (1.2 mmol, e.g., potassium carbonate or sodium hydride).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding alkoxide or thiolate.

  • Addition of Electrophile: Add this compound (1.1 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ether or thioether.

Quantitative Data Summary
NucleophileBaseSolventProduct TypeTypical Yield (%)
PhenolK₂CO₃AcetoneAryl Ether85 - 95
ThiophenolK₂CO₃DMFAryl Thioether90 - 98
Benzyl AlcoholNaHTHFAlkyl Ether80 - 90
4-Mercaptobenzoic acidK₂CO₃DMFAryl Thioether88 - 95

Yields are representative for phenacyl bromide derivatives and may vary based on specific substrate.

Visualization: O/S-Alkylation Workflow

cluster_start Reactant Preparation cluster_reaction Substitution Reaction cluster_end Product Isolation nuc Nucleophile (Ar-OH, Ar-SH) deprot Deprotonation (Formation of Ar-X⁻) nuc->deprot base Base (K₂CO₃) base->deprot solv Anhydrous Solvent (DMF) solv->deprot reaction SN2 Reaction (60-80 °C) deprot->reaction reagent 4-(CF₃)phenacyl bromide reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Pure Ether/ Thioether Product purify->product

Caption: Workflow for the synthesis of ethers and thioethers.

Application Note 2: Synthesis of Phenacyl Esters

This compound is widely used as a derivatizing agent for carboxylic acids. The resulting phenacyl esters are crystalline solids with sharp melting points, facilitating characterization. Furthermore, the strong UV absorbance of the aromatic ketone moiety allows for sensitive detection in HPLC analysis. The reaction involves the in-situ generation of a carboxylate anion, which then acts as a nucleophile.[7]

Experimental Protocol: Esterification of Carboxylic Acids
  • Preparation: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like THF or DMF (10 mL).

  • Base Addition: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 mmol) or tetrabutylammonium fluoride (1.0 mmol of a 1M solution in THF).[7] Stir for 15 minutes at room temperature to form the carboxylate salt.

  • Electrophile Addition: Add a solution of this compound (1.05 mmol) in the same solvent (2 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude ester can be purified by recrystallization or silica gel chromatography.

Quantitative Data Summary
Carboxylic AcidBaseSolventProduct TypeTypical Yield (%)
Benzoic AcidEt₃NDMFAryl Phenacyl Ester>90
Acetic AcidBu₄NFTHFAlkyl Phenacyl Ester85 - 95
Phenylacetic AcidEt₃NTHFArylalkyl Phenacyl Ester>90
Palmitic AcidDBUCH₃CNFatty Acid Phenacyl Ester>95

Yields are representative and depend on the specific carboxylic acid used.

Visualization: Esterification Logic

cluster_SM start Starting Materials acid Carboxylic Acid (R-COOH) base Base (e.g., Et₃N) reagent 4-(CF₃)phenacyl bromide step1 In-situ generation of Carboxylate (R-COO⁻) acid->step1 base->step1 step2 Nucleophilic Attack on Phenacyl Bromide reagent->step2 step1->step2 product Phenacyl Ester Product step2->product

Caption: Logical steps for phenacyl ester synthesis.

Application Note 3: Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring, a common scaffold in pharmaceuticals. This compound serves as the α-haloketone component, which undergoes condensation and cyclization with a thiourea or thioamide derivative. Modern protocols allow this reaction to proceed rapidly at room temperature with high yields.[8]

Experimental Protocol: Rapid Synthesis of 2-Aminothiazoles

Adapted from Kocabas, E. et al. Heterocycles, 2010.[8]

  • Reactant Mixture: In a round-bottom flask, combine the thiourea derivative (1.2 mmol), this compound (1.0 mmol), and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a catalyst (10 mol%).

  • Solvent: Add methanol (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically very fast. Monitor by TLC; completion is often observed within 15-20 minutes.

  • Isolation: Upon completion, filter the reaction mixture to remove any precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: hexane-EtOAc, 4:1) to afford the pure 2-amino-4-(4-trifluoromethylphenyl)thiazole derivative.

Quantitative Data Summary
Thiourea/ThioamideCatalystTimeProduct TypeYield (%)
ThioureaBu₄NPF₆15 min2-Aminothiazole>92
N-PhenylthioureaBu₄NPF₆15 min2-(Phenylamino)thiazole>90
ThioacetamideBu₄NPF₆20 min2-Methylthiazole>90

This protocol demonstrates a significant improvement over traditional methods requiring heat and longer reaction times.[8]

Visualization: Thiazole Synthesis Pathway

reagent 4-(CF₃)phenacyl bromide step1 S-Alkylation (Intermediate) reagent->step1 RT, 15 min MeOH, Cat. thiourea Thiourea Derivative thiourea->step1 RT, 15 min MeOH, Cat. step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Substituted Thiazole step3->product

Caption: Reaction pathway for Hantzsch thiazole synthesis.

References

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Trifluoromethyl)phenacyl bromide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Trifluoromethyl)phenacyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an α-bromoketone derivative. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a highly reactive alkylating agent. It is commonly used in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)phenacyl group into various molecules. Key applications include the alkylation of nucleophiles such as phenols, thiols, amines, and carbanions, which is a crucial step in the synthesis of pharmaceuticals and other biologically active compounds.

Q2: Why is hydrolysis a concern when using this compound?

Hydrolysis is a significant concern because this compound can react with water, which acts as a nucleophile. This reaction leads to the formation of 4-(trifluoromethyl)phenacyl alcohol and hydrobromic acid as byproducts. The trifluoromethyl group, being strongly electron-withdrawing, increases the susceptibility of the adjacent carbonyl carbon to nucleophilic attack, potentially accelerating hydrolysis compared to non-fluorinated analogs. This unwanted side reaction consumes the starting material, reduces the yield of the desired product, and can complicate the purification process.

Q3: What are the general signs of hydrolysis in my reaction?

Signs of significant hydrolysis include:

  • Low yield of the desired product: This is the most common indicator.

  • Presence of unexpected byproducts: Analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of 4-(trifluoromethyl)phenacyl alcohol.

  • A decrease in the pH of the reaction mixture: The formation of hydrobromic acid during hydrolysis will make the reaction medium more acidic.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product Due to Suspected Hydrolysis

If you are experiencing low yields and suspect hydrolysis is the culprit, consider the following troubleshooting steps.

1. Rigorous Exclusion of Water:

The most critical factor in preventing hydrolysis is to maintain anhydrous (water-free) conditions throughout the experiment.

  • Solvent Choice: Use anhydrous polar aprotic solvents. These solvents do not have acidic protons and do not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity towards the substrate instead of water.

  • Drying of Reagents and Glassware: Ensure all reagents, starting materials, and glassware are thoroughly dried before use. Glassware should be oven-dried or flame-dried under an inert atmosphere.

2. Careful Selection of Base:

The choice of base is crucial, as basic conditions can promote hydrolysis.

  • Use of Non-Nucleophilic, Sterically Hindered Bases: These bases can deprotonate the nucleophile without themselves attacking the electrophilic this compound.[1][2][3]

  • Avoid Aqueous Bases: Do not use aqueous solutions of bases like sodium hydroxide or potassium hydroxide, as they introduce water into the reaction.

3. Temperature Control:

  • Lower Reaction Temperatures: While reaction kinetics are substrate-dependent, running the reaction at the lowest effective temperature can help minimize the rate of hydrolysis.

4. Reaction Time:

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or another appropriate technique to determine the point of maximum conversion. Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions like hydrolysis.

Issue 2: Formation of 4-(Trifluoromethyl)phenacyl alcohol byproduct

The definitive confirmation of hydrolysis is the detection of 4-(trifluoromethyl)phenacyl alcohol.

  • Characterization: Use analytical techniques such as NMR or LC-MS to confirm the presence of the hydrolysis byproduct.

  • Review Protocol: If the byproduct is confirmed, meticulously review your experimental protocol, paying close attention to the sources of moisture as outlined in Issue 1 .

Data Presentation

The choice of solvent has a significant impact on the efficiency of SN2 reactions with this compound and the extent of competing hydrolysis.

Table 1: Comparison of Solvents for Reactions with this compound

Solvent ClassExamplesSuitability for SN2 ReactionsPotential for HydrolysisRationale
Polar Aprotic Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High Low (if anhydrous) These solvents do not solvate the nucleophile strongly, leaving it more available to react with the electrophile. They can be obtained in anhydrous grades.
Polar Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Low High These solvents can act as nucleophiles, directly leading to hydrolysis. They also solvate the intended nucleophile through hydrogen bonding, reducing its reactivity.
Nonpolar Hexane, TolueneLow Low Reactants often have poor solubility in nonpolar solvents, leading to slow or incomplete reactions.

Table 2: Comparison of Bases for Reactions with this compound

Base TypeExamplesSuitabilityRationale
Strong, Non-Nucleophilic Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)High These bases are strong enough to deprotonate a wide range of nucleophiles but are too sterically hindered to act as nucleophiles themselves, minimizing side reactions.[1][2][3]
Weak, Non-Nucleophilic Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)Moderate Suitable for reactions with more acidic nucleophiles. Their non-nucleophilic nature prevents them from directly reacting with the phenacyl bromide.[1][2]
Strong, Nucleophilic Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe)Low These bases are also strong nucleophiles and can directly react with this compound, leading to hydrolysis or other undesired substitution products.

Experimental Protocols

Protocol 1: General Procedure for the O-Alkylation of a Phenol with this compound under Anhydrous Conditions (Williamson Ether Synthesis)

This protocol provides a detailed methodology for the synthesis of a phenacyl ether, a common application of this compound, while minimizing the risk of hydrolysis.

Materials:

  • Phenol derivative

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, septum, and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Alkoxide:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol derivative (1.0 eq).

    • Add anhydrous DMF via syringe to dissolve the phenol.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation Reaction:

    • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF in a separate dry flask under an inert atmosphere.

    • Add the solution of this compound dropwise to the stirred solution of the sodium phenoxide at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.

Visualizations

Hydrolysis_Pathway reagents This compound + Nucleophile (NuH) desired_product Desired Product (R-Nu-Phenacyl-CF₃) reagents->desired_product Desired Reaction Pathway (SN2) hydrolysis_product Hydrolysis Byproduct (4-(Trifluoromethyl)phenacyl alcohol) reagents->hydrolysis_product Hydrolysis (Undesired Pathway) water H₂O (Moisture) water->hydrolysis_product base Base base->reagents Deprotonates NuH

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow start Low product yield or alysis shows hydrolysis byproduct check_water Are anhydrous conditions rigorously maintained? start->check_water check_solvents Are solvents anhydrous and aprotic? check_water->check_solvents No check_base What type of base is used? check_water->check_base Yes check_reagents Are all reagents dry? check_solvents->check_reagents Yes use_non_nucleophilic Switch to a non-nucleophilic, sterically hindered base (e.g., NaH, t-BuOK, DIPEA) check_solvents->use_non_nucleophilic Implement anhydrous techniques check_glassware Is glassware oven or flame-dried? check_reagents->check_glassware Yes check_reagents->use_non_nucleophilic No Dry reagents check_glassware->check_base Yes check_glassware->use_non_nucleophilic No Dry glassware is_nucleophilic Is the base nucleophilic (e.g., NaOH, NaOMe)? check_base->is_nucleophilic is_nucleophilic->use_non_nucleophilic Yes check_temp Is the reaction temperature optimized? is_nucleophilic->check_temp No solution Problem Solved use_non_nucleophilic->solution lower_temp Try lowering the reaction temperature check_temp->lower_temp No check_time Is the reaction time appropriate? check_temp->check_time Yes lower_temp->solution optimize_time Monitor reaction to avoid excessive reaction time check_time->optimize_time No check_time->solution Yes optimize_time->solution

Caption: Troubleshooting workflow for hydrolysis in reactions.

References

Technical Support Center: Reactions with 4-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenacyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical intermediate. It is an α-bromoketone derivative of acetophenone. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of molecules into which it is incorporated.[1] It is commonly used in the synthesis of pharmaceuticals and agrochemicals, serving as a building block for creating more complex molecules with specific functionalities.[1][2]

Q2: What are the most common types of reactions performed with this compound?

A2: The most common reactions involve nucleophilic substitution at the α-carbon, where the bromide ion acts as a leaving group.[3][4] This allows for the introduction of a wide variety of functional groups. It is frequently used in the synthesis of thiazole derivatives and other heterocyclic compounds.[2]

Q3: What are the potential side products I should be aware of when using this compound?

A3: Common side products can arise from elimination reactions, hydrolysis, reactions with the solvent, or rearrangement of the starting material. Key potential side products include:

  • 4-(Trifluoromethyl)phenylglyoxal: Formed via hydrolysis of the starting material.

  • 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethenone: Resulting from an elimination reaction (dehydrobromination).[5]

  • Favorskii rearrangement products: Under strongly basic conditions, α-haloketones can undergo rearrangement.

  • Unreacted starting material: Incomplete conversion will lead to the presence of this compound in your final product mixture.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, it is crucial to carefully control the reaction conditions. This includes:

  • Using an anhydrous solvent: To prevent hydrolysis of the phenacyl bromide.

  • Controlling the reaction temperature: Lower temperatures generally favor substitution over elimination.

  • Choosing a non-nucleophilic base: If a base is required, select one that is sterically hindered and non-nucleophilic to minimize elimination and other base-catalyzed side reactions.[6]

  • Monitoring the reaction progress: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or elevated temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature. Consider using a more effective catalyst or a solvent in which reactants are more soluble.
Degradation of starting material or product.Perform the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.
Presence of 4-(Trifluoromethyl)phenylglyoxal Hydrolysis of the phenacyl bromide due to water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere.
Presence of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethenone Elimination side reaction (dehydrobromination), often promoted by strong, non-hindered bases or high temperatures.[5][6]Use a weaker or sterically hindered base. Run the reaction at a lower temperature.
Multiple unexpected spots on TLC Could indicate a variety of side reactions, including Favorskii rearrangement or reaction with the solvent.If using a strong base, consider a weaker one. If the solvent is potentially reactive (e.g., an alcohol), switch to a more inert solvent like THF, DMF, or acetonitrile.

Experimental Protocols

General Procedure for Nucleophilic Substitution with this compound:

  • To a solution of the nucleophile (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetone, acetonitrile, or DMF) under an inert atmosphere (N2 or Ar), add a base if required (e.g., K2CO3 or Et3N, 1.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Reaction Pathway and Side Product Formation A This compound C Desired Substitution Product A->C Substitution D Elimination Product (Dehydrobromination) A->D Elimination E Hydrolysis Product A->E Hydrolysis B Nucleophile B->C F Base / Heat F->D G Water G->E

Caption: Main reaction pathway and formation of common side products.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_cond Increase Reaction Time / Temperature sm_present->increase_cond Yes check_side_products Analyze Side Products (NMR, MS) sm_present->check_side_products No optimize Optimized Conditions increase_cond->optimize elimination Elimination Product Detected? check_side_products->elimination hydrolysis Hydrolysis Product Detected? elimination->hydrolysis No lower_temp_base Lower Temperature / Use Hindered Base elimination->lower_temp_base Yes use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes hydrolysis->optimize No lower_temp_base->optimize use_anhydrous->optimize

Caption: A logical workflow for troubleshooting common issues.

References

Optimizing base and solvent conditions for 4-(Trifluoromethyl)phenacyl bromide alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base and solvent conditions for the alkylation of 4-(trifluoromethyl)phenacyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Rationale
Poor Nucleophile Activation - Use a stronger, non-nucleophilic base to deprotonate the nucleophile fully. - Ensure anhydrous reaction conditions as water can quench the base and nucleophile.The trifluoromethyl group makes the phenacyl bromide highly electrophilic, but a sufficiently strong and available nucleophile is still required for an efficient SN2 reaction.
Inappropriate Solvent Choice - Switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][2][3] - Ensure the reactants are soluble in the chosen solvent.Polar aprotic solvents solvate the cation of the base, leaving the anionic nucleophile more "naked" and reactive.[1][2][3] They also generally have higher dielectric constants, which can help to stabilize the transition state of the SN2 reaction.
Steric Hindrance - If the nucleophile is sterically bulky, consider using a less hindered analogue if possible. - Increase the reaction temperature to overcome the higher activation energy.The SN2 reaction is sensitive to steric bulk at both the electrophile and the nucleophile.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C.While room temperature is often a starting point, some alkylations require more thermal energy to proceed at a reasonable rate.
Decomposition of Reactant - Add the base slowly to the reaction mixture, especially at lower temperatures. - Ensure the this compound is of high purity and stored correctly, away from light and moisture.Strong bases can potentially lead to side reactions, and the starting material can degrade over time.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Cause Troubleshooting Step Rationale
Over-alkylation (for primary amines/amides) - Use a 1:1 stoichiometry of the nucleophile to the alkylating agent. - Add the this compound slowly to the solution of the deprotonated nucleophile.This helps to control the reaction and prevent the product from acting as a nucleophile in a subsequent alkylation.
Elimination (Favorskii rearrangement precursor) - Use a non-hindered, weaker base. - Run the reaction at a lower temperature.Strong, bulky bases can promote the elimination of HBr, leading to undesired byproducts.
Hydrolysis of the bromide - Ensure strictly anhydrous conditions for both solvents and reagents.Water can act as a nucleophile, leading to the formation of the corresponding alcohol.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low/No Yield check_nucleophile Check Nucleophile Activation - Stronger base? - Anhydrous conditions? start->check_nucleophile check_solvent Evaluate Solvent - Polar aprotic? - Reactant solubility? check_nucleophile->check_solvent If activation is sufficient sol_nucleophile Use stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) check_nucleophile->sol_nucleophile check_temp Assess Reaction Temperature - Increase temperature? check_solvent->check_temp If solvent is appropriate sol_solvent Switch to ACN, DMF, or DMSO check_solvent->sol_solvent check_sterics Consider Steric Hindrance - Bulky nucleophile? check_temp->check_sterics If temperature is optimized sol_temp Increase temperature incrementally check_temp->sol_temp check_reagent Verify Reagent Quality - Purity of bromide? - Fresh base? check_sterics->check_reagent If sterics are not the issue sol_sterics Use less hindered nucleophile or increase temperature check_sterics->sol_sterics reagent_issue Address Reagent Issues - Purify bromide - Use fresh base check_reagent->reagent_issue optimize Systematically Optimize Conditions reagent_issue->optimize sol_nucleophile->optimize sol_solvent->optimize sol_temp->optimize sol_sterics->optimize

Caption: Key components and their roles in the alkylation reaction.

Data Presentation

The following tables summarize general trends for optimizing base and solvent conditions for the SN2 alkylation of phenacyl bromides. Note that optimal conditions for this compound should be determined empirically, but these tables provide a rational starting point.

Table 1: Comparison of Common Bases for Alkylation

BaseTypepKa of Conjugate AcidTypical ApplicationsComments
Potassium Carbonate (K₂CO₃) Inorganic10.3N-alkylation of amines, O-alkylation of phenolsMild, inexpensive, and commonly used. Often requires heating.
Cesium Carbonate (Cs₂CO₃) Inorganic10.3N-alkylation, O-alkylationMore soluble and often more effective than K₂CO₃, but more expensive.
Triethylamine (TEA) Organic10.8N-alkylationCan act as a nucleophile itself, leading to quaternary ammonium salt formation.
DBU Organic13.5N-alkylation, C-alkylationStrong, non-nucleophilic base. Good for less acidic nucleophiles.
Sodium Hydride (NaH) Inorganic Hydride~35C-alkylation, O-alkylation of alcoholsVery strong base, requires strictly anhydrous conditions and careful handling.

Table 2: Influence of Solvent on SN2 Reaction Rate (General Trend)

SolventTypeDielectric Constant (ε)Relative Rate (vs. Methanol)Rationale
Methanol Polar Protic331Protic solvent solvates and deactivates the nucleophile through hydrogen bonding.
Acetone Polar Aprotic21~500Polar aprotic solvent, enhances nucleophilicity. [1]
Acetonitrile (ACN) Polar Aprotic37~5,000Higher dielectric constant and polar aprotic nature lead to significant rate enhancement.
Dimethylformamide (DMF) Polar Aprotic37~10,000Excellent polar aprotic solvent for SN2 reactions. [2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47~13,000Highly polar aprotic solvent, provides the fastest rates for many SN2 reactions. [2]

Note: Relative rates are approximate and can vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, to make a 0.1-0.5 M solution).

  • Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Typical reaction times can range from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.

Protocol 2: General Procedure for O-Alkylation of a Phenol

  • Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Deprotonation: Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15-30 minutes until the phenoxide is formed.

  • Alkylation: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

References

Purification of reaction products from 4-(Trifluoromethyl)phenacyl bromide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography Purification

Topic: Purification of Reaction Products from 4-(Trifluoromethyl)phenacyl bromide

This guide provides troubleshooting advice and frequently asked questions for researchers purifying reaction products derived from this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the right solvent system (mobile phase) for my column?

A1: The most critical step is to first perform Thin Layer Chromatography (TLC) on your crude reaction mixture.

  • Goal: Find a solvent system where your desired product has an Rf value between 0.25 and 0.35.[1] This range ensures good separation on the column.[1]

  • Starting Point: For compounds of "normal" polarity, begin with mixtures of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] A common starting point is 10-50% ethyl acetate in hexane.[2] For more non-polar compounds, you might start with 5% ethyl acetate/hexane.[2]

  • Polarity Adjustment: The order of solvent polarity (eluting power) on silica gel is generally: petroleum ether < hexanes < dichloromethane < diethyl ether < ethyl acetate < acetone < methanol.[3] To increase the polarity and move your compounds further up the TLC plate (lower their retention on the column), increase the proportion of the more polar solvent.[3]

  • Example: If your product's Rf is too low in 10% ethyl acetate/hexane, try 20% or 30%. A preparation of a related compound, 3-(trifluoromethyl)phenacyl bromide, was purified using a 1:20 mixture of ethyl acetate:petroleum ether.[4]

Q2: My product isn't moving from the top of the column (Rf is zero). What should I do?

A2: This indicates the solvent system is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of your mobile phase.[5] For example, if you are using 20% ethyl acetate/hexane, try switching to 40% or 50%.

  • For Very Polar Compounds: If even 100% ethyl acetate doesn't move your product, a more polar solvent system like 5% methanol in dichloromethane (DCM) may be necessary.[2] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[2]

Q3: My product is eluting immediately with the solvent front (Rf is ~1). How can I fix this?

A3: This means your solvent system is too polar.

  • Solution: Decrease the polarity of the mobile phase. If you are using 30% ethyl acetate/hexane, reduce it to 10% or 5%. For very non-polar compounds, you may need to use a solvent system like 5% ether/hexane or even 100% hexane.[2]

Q4: All my collected fractions seem to contain a mixture of my product and impurities. What went wrong?

A4: This can result from several issues:

  • Poor Separation on TLC: If your product and impurities are not well-separated on the TLC plate, they will not separate well on the column. You must find a solvent system that shows clear separation between the spots.

  • Column Overloading: Using too much crude sample for the amount of silica gel can lead to broad bands that overlap. A general rule is to use 20-50 times the weight of silica gel to the weight of your sample.[6]

  • Improper Column Packing: Cracks or channels in the silica gel bed will lead to poor separation. Ensure the silica is packed uniformly without any air gaps.

  • Compound Degradation: Your compound might be degrading on the silica gel, continuously creating an impurity during the elution process.[5] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[5]

Q5: I think my compound is decomposing on the silica gel. How can I prevent this?

A5: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[6]

  • Deactivating Silica: If your compound is acid-sensitive, you can neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[2]

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or florisil.[5]

Data & Experimental Protocols

Table 1: Recommended Solvent Systems for Column Chromatography

This table provides starting points for solvent system selection based on the expected polarity of the product. Optimization using TLC is always required.

Product PolarityRecommended Starting Solvent SystemNotes
Non-Polar 1-10% Ethyl Acetate in Hexanes/Petroleum EtherUseful for separating non-polar products from the starting this compound.
Intermediate Polarity 10-50% Ethyl Acetate in Hexanes/Petroleum EtherThe most common range for many organic reaction products.[2]
Polar 50-100% Ethyl Acetate in HexanesFor products with polar functional groups like alcohols or amides.
Very Polar 1-10% Methanol in DichloromethaneUse when compounds do not move in 100% Ethyl Acetate.[2] Avoid high concentrations of methanol.[2]
Table 2: Potential Impurities and Separation Strategy
ImpuritySourceSeparation Strategy
Unreacted this compoundIncomplete reactionStarting material is relatively non-polar. It will elute before more polar products. Use a low-polarity solvent system initially.
N-Bromosuccinimide (NBS) / SuccinimideIf used in the preceding bromination step[7]Succinimide is polar and may stick to the top of the column or require a highly polar solvent to elute.
Over-brominated byproductsSide reaction during synthesisPolarity will be similar to the starting material; careful selection of solvent for TLC is needed for good separation.
Hydrolysis Product (4-(Trifluoromethyl)phenacyl alcohol)Reaction with waterThe resulting alcohol will be significantly more polar than the bromide starting material.

Detailed Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for purifying a moderately polar product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in your chosen low-polarity starting solvent (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it dissolves many compounds well).[2]

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and removing the solvent under reduced pressure.

    • Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column.

  • Elution:

    • Add a thin layer of sand on top of your sample layer to prevent disturbance.

    • Carefully add the eluting solvent to the column. Never let the solvent level drop below the top of the silica bed.[8]

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (Optional):

    • If you have multiple compounds with very different polarities, you can start with a low-polarity solvent to elute the non-polar compounds.

    • Once the first compound(s) have been collected, you can gradually increase the polarity of the solvent system (e.g., from 10% to 20% Ethyl Acetate) to elute the more polar compounds faster.[3][5] Avoid large, sudden jumps in polarity, which can crack the silica bed and ruin the separation.[3][6]

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Experimental Workflow Diagram

G Purification Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. Develop TLC Method (Find optimal solvent system) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Crude Product (Wet or dry loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure 9. Isolated Pure Product Evap->Pure

Caption: A typical workflow for purifying a chemical compound using column chromatography.

Troubleshooting Decision Tree

G Troubleshooting Logic Start Problem Observed During Elution Q_Rf What is the Rf of the product spot? Start->Q_Rf Rf_low Rf ≈ 0 (Stuck at top) Q_Rf->Rf_low Low Rf_high Rf ≈ 1 (In solvent front) Q_Rf->Rf_high High Rf_mixed Poor Separation (Mixed fractions) Q_Rf->Rf_mixed Mixed Sol_low Solution: Increase solvent polarity (e.g., more EtOAc or add MeOH) Rf_low->Sol_low Sol_high Solution: Decrease solvent polarity (e.g., less EtOAc or more Hexane) Rf_high->Sol_high Q_mixed What is the cause? Rf_mixed->Q_mixed Cause_TLC Poor TLC separation Q_mixed->Cause_TLC Cause_load Column overloaded Q_mixed->Cause_load Cause_pack Bad packing (cracks) Q_mixed->Cause_pack Sol_TLC Solution: Find a better solvent system for TLC before running column Cause_TLC->Sol_TLC Sol_load Solution: Use less sample or more silica (50:1 ratio) Cause_load->Sol_load Sol_pack Solution: Repack column carefully, aovid air bubbles and cracks Cause_pack->Sol_pack

Caption: A decision tree to diagnose and solve common column chromatography issues.

References

Technical Support Center: TLC Monitoring of Reactions Involving 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 4-(Trifluoromethyl)phenacyl bromide in chemical reactions. It is intended for an audience of researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: How can I visualize this compound and its reaction products on a TLC plate?

A1: this compound is an aromatic ketone, which makes it inherently UV-active. The primary, non-destructive method for visualization is using a short-wave (254 nm) UV lamp, where it will appear as a dark spot on a fluorescent TLC plate (e.g., Silica Gel 60 F254).[1][2][3] If reaction products are not UV-active or for confirmation, various chemical stains can be used. Since the starting material contains a ketone, a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is highly effective, producing orange spots.[4] General-purpose stains like p-anisaldehyde (effective for carbonyls), potassium permanganate (for oxidizable groups), and phosphomolybdic acid are also excellent options.[5][6]

Q2: What is a good starting solvent system (eluent) for monitoring reactions with this compound?

A2: A good starting point for developing a TLC solvent system is a binary mixture of a non-polar and a polar solvent.[7] For this compound, a mixture of hexanes (or petroleum ether) and ethyl acetate is recommended.[7] Begin with a ratio of high non-polar to polar solvent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to achieve an Rf value of approximately 0.3-0.4 for the starting material.[8] This initial Rf provides adequate space on the plate for the separation and visualization of both less polar byproducts and more polar products.

Q3: My starting material and product spots are overlapping. How can I improve their separation?

A3: If the Rf values of your reactant and product are very similar, you need to change the selectivity of the solvent system.[9] Simply increasing or decreasing the polarity of the current system may not be enough. Try switching one of the solvent components for another of similar polarity but different chemical nature (e.g., substitute ethyl acetate with dichloromethane or toluene with ethyl acetate).[10][11] This alters the specific interactions between the compounds and the mobile phase. If this fails, performing a two-dimensional TLC (2D-TLC) can sometimes help resolve closely running spots.[9][12]

Q4: What does a "co-spot" lane tell me and why is it important?

A4: The co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[8][13] Its purpose is to definitively identify the starting material spot in the reaction mixture lane, especially when the product's Rf is very close to the reactant's. If the spot in the reaction lane is indeed the starting material, it will merge perfectly with the starting material spot in the co-spot lane, appearing as a single, round spot. If they are different compounds, you will see two distinct or overlapping spots.[8]

Q5: Is this compound stable on silica gel TLC plates?

A5: Silica gel is acidic and can potentially cause the degradation of sensitive compounds.[9] While phenacyl bromides are generally stable under standard TLC conditions, stability can be a concern. To test for degradation, you can run a 2D-TLC: spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[9] If instability is observed, you can neutralize the silica plate by adding a small amount (0.1–2.0%) of a base like triethylamine to the eluent.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking or appear as elongated tails. 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. The compound has low solubility in the eluent.1. Dilute the sample solution and re-spot the TLC plate.[11][14]2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent (0.1-2.0%).[11]3. Change the solvent system to one that better solubilizes your compound.
No spots are visible on the TLC plate. 1. The compound is not UV-active or the UV lamp is not at the correct wavelength.2. The sample is too dilute.3. The compound has evaporated from the plate.1. Use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde are good general stains.[11]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[1][11]3. Visualize the plate immediately after elution, especially if compounds are volatile.[1]
The Rf values are too high or too low. 1. Too high (near solvent front): The eluent is too polar.2. Too low (near baseline): The eluent is not polar enough.1. Decrease the proportion of the polar solvent in your eluent mixture (e.g., move from 7:3 to 9:1 hexanes:ethyl acetate).[11]2. Increase the proportion of the polar solvent (e.g., move from 9:1 to 7:3 hexanes:ethyl acetate).[11]
The solvent front is running unevenly. 1. The edge of the TLC plate is touching the side of the developing chamber or filter paper.2. The silica gel on the plate has been chipped or damaged at the bottom.3. The chamber is not properly sealed and saturated with solvent vapor.1. Ensure the plate is centered in the chamber and not touching the sides.2. Cut the bottom of the plate to create a straight, undamaged edge.[14]3. Ensure the chamber lid is sealed and allow the atmosphere inside to become saturated with solvent vapor before placing the plate inside.

Data Presentation

Table 1: Recommended TLC Conditions for this compound and Derivatives
Solvent System ClassExample Solvents (v/v)Visualization MethodTarget Compounds & Notes
Non-polar / Polar Aprotic Hexanes / Ethyl Acetate (9:1 to 1:1)UV (254 nm)General purpose system. Adjust ratio to achieve desired Rf.
Non-polar / Halogenated Hexanes / Dichloromethane (9:1 to 1:1)UV (254 nm)Good alternative to ethyl acetate for changing selectivity.
Aromatic / Polar Aprotic Toluene / Ethyl Acetate (9:1 to 1:1)UV (254 nm), p-Anisaldehyde StainCan provide different selectivity for aromatic compounds.[10]
Ketone-Specific Any of the above2,4-DNP StainStains the starting material and other ketones/aldehydes orange.[4]
General Oxidizable Groups Any of the abovePotassium Permanganate StainVisualizes a wide range of functional groups (alcohols, alkenes, etc.) as yellow spots on a purple background.[5]

Experimental Protocols

Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere to become saturated with solvent vapor.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced ticks on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[15]

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): At desired time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot from the reaction using a capillary tube. Dilute this aliquot in a separate vial with a volatile solvent.

  • Spot the Plate:

    • Using a clean capillary tube, lightly touch the SM solution to the "SM" tick on the origin. The spot should be small and concentrated (1-2 mm in diameter).[14]

    • Spot the same SM solution onto the "CO" tick.

    • Using a new capillary tube, spot the diluted RM onto the "RM" tick.

    • Spot the diluted RM directly on top of the SM spot at the "CO" tick. Allow the solvent to dry completely between applications.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[16] Cover the chamber and allow the eluent to travel up the plate via capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[15] Allow the plate to dry completely.

  • Visualize:

    • View the plate under a short-wave (254 nm) UV lamp and circle any dark spots with a pencil.[2]

    • If necessary, apply a chemical stain by dipping the plate into the staining solution and then gently heating it with a heat gun until spots appear.

  • Interpret Results: Compare the "RM" lane to the "SM" lane. Over the course of the reaction, the spot corresponding to the starting material should diminish in intensity, and a new spot (the product) should appear. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[13]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare & Mark TLC Plate (Origin Line) prep_chamber->prep_plate prep_samples 3. Prepare Dilute Samples (SM, RM) prep_plate->prep_samples spot_plate 4. Spot Plate (SM, Co-spot, RM) prep_samples->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate mark_front 6. Remove & Mark Solvent Front develop_plate->mark_front visualize 7. Visualize Spots (UV Light, then Stain) mark_front->visualize interpret 8. Interpret Results (Compare SM and RM lanes) visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting start Problem with TLC? p1 Spots Streaking? start->p1 p2 No Spots Visible? start->p2 p3 Rf Too High / Low? start->p3 p4 Spots Overlapping? start->p4 p1->p2 No s1a Dilute Sample p1->s1a Yes s1b Add Acid/Base to Eluent p1->s1b If dilution fails p2->p3 No s2a Use Chemical Stain p2->s2a Yes, after checking UV s2b Concentrate Sample / Re-spot p2->s2b If stain is faint p3->p4 No s3a Decrease Eluent Polarity p3->s3a Too High s3b Increase Eluent Polarity p3->s3b Too Low s4a Change Solvent System (e.g., EtOAc -> DCM) p4->s4a Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Alkylation with 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of N- vs. S-alkylation when using 4-(Trifluoromethyl)phenacyl bromide with ambident N,S-nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether N- or S-alkylation occurs with this compound?

A1: The outcome of the alkylation reaction is a delicate balance of several factors. The key determinants are:

  • Hard and Soft Acid-Base (HSAB) Principle: Sulfur is a "softer" nucleophilic center than nitrogen. This compound, being an α-haloketone, is considered a "soft" electrophile. According to the HSAB principle, soft electrophiles preferentially react with soft nucleophiles, which would favor S-alkylation.[1][2][3] However, this is a qualitative guideline and other factors can significantly influence the reaction's outcome.

  • Kinetic vs. Thermodynamic Control: Often, N-alkylation is the kinetically favored product, meaning it forms faster at lower temperatures.[4] The S-alkylated product, in some cases, may be the more thermodynamically stable product. Therefore, reaction temperature and time are critical parameters to control the product distribution.[4]

  • Solvent: The choice of solvent affects the solubility of the reagents and the solvation of the nucleophile and its counter-ion. Polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly employed.

  • Base and Counter-ion: The base used to deprotonate the nucleophile determines the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺). This counter-ion can associate with the N or S atom, influencing their relative nucleophilicity.

  • Steric Hindrance: The steric accessibility of the nitrogen and sulfur atoms in the nucleophile can direct the alkylating agent to the less hindered site.

Q2: How does the trifluoromethyl group on the phenacyl bromide affect the reaction?

A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can impact the reactivity of the this compound in several ways:[5][6]

  • Increased Electrophilicity: The -CF₃ group enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially increasing the overall reaction rate compared to unsubstituted phenacyl bromide.

  • Influence on HSAB Character: The electron-withdrawing effect can slightly modify the "softness" of the electrophilic carbon, though it is generally still considered a soft electrophile.

Q3: Can I predict the outcome of my reaction with a specific N,S-ambident nucleophile?

A3: While a precise prediction is challenging without experimental data for your specific substrate, you can make an educated guess based on the principles outlined above. For a preliminary experiment, starting with conditions known to favor either kinetic or thermodynamic control is a good strategy. It is highly recommended to perform small-scale test reactions and analyze the product mixture to determine the regioselectivity under your specific conditions.

Troubleshooting Guides

Issue 1: Predominant formation of the undesired N-alkylated product when S-alkylation is the target.

This is a common issue, often because N-alkylation can be the kinetically favored pathway.

Possible Causes and Solutions:

CauseRecommended Solution
Kinetic Control Dominating Switch to conditions that favor thermodynamic control. Increase the reaction temperature and prolong the reaction time to allow for equilibration to the more stable S-alkylated product.[4] Monitor the reaction over time to observe any changes in the product ratio.
Solvent Effects The solvent may be favoring N-alkylation. Experiment with a less polar aprotic solvent or a solvent mixture to alter the solvation of the nucleophile and counter-ion.
Counter-ion Effects The counter-ion from the base may be preferentially associating with the sulfur atom, reducing its nucleophilicity. Try using a different base to change the counter-ion (e.g., switch from NaH to K₂CO₃ or Cs₂CO₃). Larger, "softer" cations like Cs⁺ may favor S-alkylation.
Steric Hindrance If the sulfur atom is sterically hindered, alkylation may occur at the more accessible nitrogen atom. If possible, consider using a substrate with less steric bulk around the sulfur.
Issue 2: Predominant formation of the undesired S-alkylated product when N-alkylation is the target.

While often the thermodynamic product, exclusive or high yields of the S-alkylated product might not be desired.

Possible Causes and Solutions:

CauseRecommended Solution
Thermodynamic Control Dominating Employ conditions that favor kinetic control. Lower the reaction temperature (e.g., 0 °C or below) and use a shorter reaction time.[4] Quench the reaction as soon as the starting material is consumed to prevent equilibration to the S-alkylated product.
Strong Nucleophilicity of Sulfur The inherent high nucleophilicity of the sulfur atom in your system may be the primary driver. Consider using a stronger, bulkier base which might favor deprotonation and subsequent reaction at the nitrogen.
Solvent and Counter-ion Choice Certain solvent and counter-ion combinations can enhance the nucleophilicity of sulfur. Experiment with different polar aprotic solvents and bases (e.g., NaH in THF) to find conditions that favor the N-anion's reactivity.
Issue 3: A mixture of N- and S-alkylated products is obtained, and a single product is desired.

Achieving high regioselectivity can be challenging. A systematic approach to optimizing the reaction conditions is necessary.

Optimization Strategy:

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C, 80 °C) to determine the effect on the N/S product ratio.

  • Base and Solvent Screening: Systematically vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU) and solvent (e.g., THF, DMF, Acetonitrile) to identify the optimal combination for your desired product.

  • Time Course Study: At the optimal temperature, take aliquots from the reaction at different time points to understand the kinetic and thermodynamic profile of the reaction.

Illustrative Data on Regioselectivity:

The following table provides a generalized summary of expected outcomes based on reaction conditions. The exact ratios are highly substrate-dependent and should be determined experimentally.

ConditionFavored ProductRationale
Low Temperature (e.g., 0 °C), Short Reaction TimeN-Alkylation (Kinetic)The faster-forming product is isolated before equilibration can occur.[4]
High Temperature (e.g., > 50 °C), Long Reaction TimeS-Alkylation (Thermodynamic)Sufficient energy is provided for the reaction to reach thermodynamic equilibrium, favoring the more stable product.[4]
Polar Aprotic Solvent (e.g., DMF) with NaHOften N-AlkylationThe "harder" sodium cation may associate more strongly with the "harder" nitrogen anion, potentially leaving the sulfur more nucleophilic, but kinetic factors often dominate.
Polar Aprotic Solvent (e.g., DMF) with Cs₂CO₃Often S-AlkylationThe "softer" cesium cation may associate more with the "softer" sulfur anion, potentially enhancing its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for Favoring N-Alkylation (Kinetic Control)

Materials:

  • N,S-Ambident nucleophile (e.g., a thioamide or a mercapto-substituted heterocycle)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N,S-ambident nucleophile (1.0 eq).

  • Add anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically within 1-3 hours), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-alkylated product.

Protocol 2: General Procedure for Favoring S-Alkylation (Thermodynamic Control)

Materials:

  • N,S-Ambident nucleophile

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous workup and purification solvents

Procedure:

  • To a flask, add the N,S-ambident nucleophile (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).

  • Add anhydrous DMF.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Stir the reaction for an extended period (e.g., 12-24 hours), monitoring by TLC or LC-MS until the product ratio stabilizes, indicating that thermodynamic equilibrium has been reached.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the S-alkylated product.

Visualizations

Alkylation_Pathway Start Ambident Nucleophile (N-H, S-H) + This compound N_Anion Nitrogen Anion Start->N_Anion Base S_Anion Sulfur Anion Start->S_Anion Base N_Product N-Alkylated Product (Kinetic) N_Anion->N_Product Alkylation (Fast, k_N) S_Product S-Alkylated Product (Thermodynamic) S_Anion->S_Product Alkylation (Slow, k_S) N_Product->S_Product Equilibration (High Temp)

Caption: Kinetic vs. Thermodynamic control in N- vs. S-alkylation.

Troubleshooting_Workflow Start Undesired Product Ratio (N/S Mixture) Desired_N Desired: N-Alkylation Start->Desired_N Desired_S Desired: S-Alkylation Start->Desired_S Lower_Temp Lower Temperature Shorter Time Desired_N->Lower_Temp Favor Kinetic Product Higher_Temp Increase Temperature Longer Time Desired_S->Higher_Temp Favor Thermodynamic Product Change_Base_Solvent_N Change Base/Solvent (e.g., NaH/THF) Lower_Temp->Change_Base_Solvent_N If still a mixture Change_Base_Solvent_S Change Base/Solvent (e.g., Cs2CO3/DMF) Higher_Temp->Change_Base_Solvent_S If still a mixture Result_N Improved N-Selectivity Change_Base_Solvent_N->Result_N Result_S Improved S-Selectivity Change_Base_Solvent_S->Result_S

Caption: Decision workflow for optimizing N- vs. S-alkylation selectivity.

References

Technical Support Center: Managing Lachrymatory Effects of Phenacyl Bromides in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous effects of phenacyl bromides in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving phenacyl bromides.

Problem Possible Cause(s) Solution(s)
Irritation to eyes or respiratory tract is noticed despite working in a fume hood. - Inadequate fume hood face velocity.- Improper sash height.- Turbulent airflow in the hood.- Improper storage of phenacyl bromide within the hood.- Verify fume hood face velocity is between 80-120 feet per minute (fpm).[1][2][3]- Work with the sash at the lowest practical height, and no higher than the marked maximum safe working height (typically 18 inches).[3]- Avoid rapid movements in front of the hood and keep the work area at least six inches inside the hood perimeter.[1][3]- Do not store large equipment or numerous chemical containers in the hood as this can disrupt airflow.[1][3]- If the problem persists, have the fume hood inspected by a qualified technician.
A spill of solid phenacyl bromide has occurred outside the fume hood. - Accidental dropping of a container.- Improper handling during transport.- Evacuate the immediate area and alert colleagues.- If the spill is large, contact your institution's environmental health and safety (EHS) department immediately.- For a small spill, if trained and equipped, don appropriate PPE (see PPE section).- Cover the spill with an inert absorbent material like sand or soda ash.[4]- Carefully sweep the material into a designated waste container. Avoid creating dust.[5]- Decontaminate the area with a suitable neutralizing agent (see spill decontamination protocol).
A solution containing phenacyl bromide has splashed onto skin. - Improper PPE (e.g., gloves not worn or incorrect type).- Accidental splashing during a reaction or workup.- Immediately remove any contaminated clothing.[5][6]- Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6][7]- Seek immediate medical attention.[5][7]
Phenacyl bromide has come into contact with the eyes. - Inadequate eye protection (e.g., not wearing safety goggles or a face shield).- Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][8]- Remove contact lenses if present and easy to do so.[5][7]- Seek immediate medical attention.[5][7]

Frequently Asked Questions (FAQs)

Handling and Storage

  • What are the primary hazards of phenacyl bromides? Phenacyl bromides are powerful lachrymators, meaning they cause severe irritation and tearing of the eyes.[9] They are also toxic if inhaled, ingested, or absorbed through the skin, and can cause severe skin burns and eye damage.[7][10]

  • What is the proper way to store phenacyl bromides? Store phenacyl bromides in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizers.[4] The container should be tightly sealed.[5][6]

  • What type of gloves should I wear when handling phenacyl bromides? Disposable nitrile gloves are generally suitable for incidental contact.[4][11] For prolonged handling or in the case of a spill, more robust gloves such as butyl rubber or laminate gloves should be considered.[12] Always inspect gloves for tears or punctures before use and remove and replace them immediately if they become contaminated.[11]

Safety and Personal Protective Equipment (PPE)

  • What is the minimum required PPE when working with phenacyl bromides? At a minimum, a lab coat, chemical splash goggles that meet ANSI Z87.1 standards, and appropriate gloves must be worn.[3][4] A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5] All work should be conducted in a certified chemical fume hood.[4]

  • What should I do if I inhale phenacyl bromide vapors? Move to fresh air immediately.[5][7] If you experience difficulty breathing, seek immediate medical attention.[5][6][7]

Spills and Waste Disposal

  • How should I dispose of waste containing phenacyl bromide? All waste containing phenacyl bromide should be treated as hazardous waste.[5] Dispose of it in a properly labeled, sealed container according to your institution's hazardous waste disposal procedures.[5][13]

  • What can be used to neutralize a phenacyl bromide spill? A 5% solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.[14] For the acidic byproducts that may form, a weak base like sodium bicarbonate or soda ash can be used.[4][14]

Quantitative Data Summary

Fume Hood Face Velocity Recommendations

Condition Recommended Average Face Velocity (fpm)
Standard Use80 - 120
Use with Highly Toxic ChemicalsUp to 120
Minimum for Use80

Source:[1][2][3]

Glove Breakthrough Time Comparison (General Guidance)

Glove Material General Recommendation for Halogenated Organics Breakthrough Time (Hours)
NitrileFair (for incidental contact)> 1
Butyl RubberExcellent> 8
Viton®Excellent> 8
NeopreneGood> 4

Note: This is a general guide. Always consult the glove manufacturer's specific chemical resistance data for phenacyl bromide.

Experimental Protocols

Protocol 1: Quenching a Reaction Containing Phenacyl Bromide

  • Preparation: Ensure you are wearing appropriate PPE (lab coat, safety goggles, face shield, and appropriate gloves). Perform all steps in a certified chemical fume hood.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to slow down any residual reactivity.

  • Quenching Agent: Slowly add a quenching agent. For unreacted electrophilic phenacyl bromide, a nucleophilic quenching agent like a dilute aqueous solution of sodium thiosulfate or sodium bisulfite can be used.

  • Addition: Add the quenching solution dropwise with stirring. Be cautious of any exothermic reactions or gas evolution.

  • Verification: After the addition is complete, stir the mixture for a period to ensure all reactive species are quenched. You can test for the presence of the electrophile using a suitable TLC stain if applicable.

  • Workup: Proceed with the standard aqueous workup for your reaction.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a solvent that dissolves phenacyl bromide (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Decontamination Solution: Prepare a decontamination solution, such as a 5-10% aqueous solution of sodium thiosulfate or a dilute solution of an amine-containing compound (e.g., ethylenediamine) in an appropriate solvent.

  • Soaking: Soak the glassware in the decontamination solution for several hours (or overnight for heavily contaminated glassware). This will react with and neutralize any residual phenacyl bromide.

  • Final Cleaning: After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Quenching cluster_workup Post-Quenching prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood reaction_cool Cool Reaction Mixture prep_hood->reaction_cool reaction_add_quench Slowly Add Quenching Agent reaction_cool->reaction_add_quench reaction_stir Stir to Ensure Complete Quenching reaction_add_quench->reaction_stir workup_verify Verify Quenching (e.g., TLC) reaction_stir->workup_verify workup_proceed Proceed with Aqueous Workup workup_verify->workup_proceed

Caption: Workflow for Quenching a Reaction Containing Phenacyl Bromide.

spill_response_logic spill_detected Phenacyl Bromide Spill Detected is_major Is the spill large or unmanageable? spill_detected->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contain_spill Cover with Inert Absorbent don_ppe->contain_spill collect_waste Sweep into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Decision-Making Flowchart for a Phenacyl Bromide Spill.

References

Quenching unreacted 4-(Trifluoromethyl)phenacyl bromide in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Trifluoromethyl)phenacyl bromide

This guide provides technical support for researchers, scientists, and drug development professionals on the proper methods for quenching unreacted this compound in reaction mixtures. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench unreacted this compound?

A1: Quenching is a critical safety and procedural step for several reasons:

  • Hazard Neutralization: this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is destructive to mucous membranes and the upper respiratory tract.[1] Quenching converts the reactive, hazardous alkylating agent into a more stable and less harmful substance.

  • Preventing Unwanted Side Reactions: As a potent electrophilic alkylating agent, any unreacted material can interfere with subsequent workup and purification steps (e.g., by reacting with extraction solvents, buffers, or chromatography media).[4][5]

  • Safe Waste Disposal: Converting the reactive compound into a less hazardous form is crucial for safe and compliant chemical waste disposal.[6][7]

Q2: What is the general principle for selecting a quenching agent for this compound?

A2: this compound is an α-halo ketone, which is a class of electrophilic alkylating agents.[4] The most effective quenching agents are nucleophiles, which readily react with the electrophilic carbon atom bearing the bromine, leading to a stable, neutralized product via a nucleophilic substitution reaction.[5][8][9]

Q3: What are some common and effective quenching agents?

A3: Suitable quenching agents are typically nucleophiles. Common choices include:

  • Amines: Secondary amines like diethylamine or primary amines.

  • Thiols: Mercaptans such as 1-butanethiol or β-mercaptoethanol are highly effective.

  • Aqueous Base: Solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can promote hydrolysis and neutralize acidic byproducts.

  • Alcohols: Methanol or ethanol can be used, often in the presence of a non-nucleophilic base, to form a stable ether byproduct.

Q4: Can I use water to quench the reaction?

A4: While water can act as a nucleophile and hydrolyze this compound, the reaction is often slow compared to other, more potent nucleophiles.[10] For rapid and complete neutralization, especially in non-aqueous reaction solvents, using a more reactive quenching agent is strongly recommended.

Q5: What safety precautions should be taken during the quenching procedure?

A5: Always adhere to the following safety measures:

  • Conduct the entire procedure in a well-ventilated chemical fume hood.[2][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Cool the reaction mixture in an ice/water bath before and during the addition of the quenching agent, as the reaction can be exothermic.

  • Add the quenching agent slowly and dropwise with vigorous stirring to control the reaction rate and dissipate heat effectively.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction mixture still shows the presence of the starting material after quenching (e.g., by TLC or LCMS). 1. Insufficient amount of quenching agent was used. 2. The chosen quenching agent is not reactive enough. 3. Reaction time was too short or the temperature was too low.1. Add an additional amount (e.g., 0.5-1.0 equivalent) of the quenching agent. 2. Switch to a more potent nucleophile (e.g., use a thiol or an amine instead of an alcohol). 3. Allow the mixture to stir for a longer period (e.g., 1-2 hours) after quenching, or allow it to warm to room temperature (with caution).
The quenching process is violently exothermic or causes the mixture to splash. 1. The quenching agent was added too quickly. 2. The reaction mixture was too concentrated.1. Always add the quenching agent dropwise with efficient stirring and external cooling (ice bath). 2. Dilute the reaction mixture with an appropriate inert solvent before beginning the quench.
An unexpected byproduct is formed during quenching. 1. The quenching agent reacted with the desired product. 2. The quenching conditions (e.g., strong base) caused degradation of the product.1. Select a quenching agent that is known to be unreactive towards your product. 2. Use milder quenching conditions. For example, use aqueous NaHCO₃ instead of a strong amine if your product is base-sensitive.

Comparison of Common Quenching Agents

The following table summarizes the characteristics of several common quenching agents for this compound.

Quenching AgentClassRelative ReactivityTypical ConditionsProsCons/Notes
Diethylamine AmineHigh1.5-2.0 eq., 0 °C to RTFast and effective. Volatile byproducts are easily removed.Can act as a base, potentially causing side reactions with base-sensitive products.
β-Mercaptoethanol ThiolVery High1.5-2.0 eq., 0 °C to RTExtremely rapid and efficient due to the high nucleophilicity of sulfur.[8]Pungent odor. Byproducts are less volatile and may require chromatography for removal.
Methanol AlcoholLowUsed as a solvent or in large excess, 0 °C to RTInexpensive and creates a relatively non-polar ether byproduct.Slow reaction. Often requires a base to be effective, which adds complexity.
Aqueous NaHCO₃ Aqueous BaseModerateSaturated solution added until effervescence ceases.Inexpensive, mild, and simultaneously neutralizes acidic byproducts (e.g., HBr).Reaction (hydrolysis) can be slower than with other nucleophiles. Requires a biphasic mixture, which may necessitate vigorous stirring.

Experimental Protocols

Caution: These procedures should be performed in a certified chemical fume hood with appropriate PPE. This compound is a hazardous substance.[1][3]

Protocol 1: Quenching with Diethylamine (Amine)

This method is suitable for reactions in aprotic organic solvents (e.g., THF, DCM, Ethyl Acetate).

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice/water bath.

  • Prepare Quenching Agent: Prepare a solution of diethylamine (1.5 equivalents relative to the initial amount of this compound) in a small amount of the reaction solvent.

  • Add Quenching Agent: Add the diethylamine solution dropwise to the cold, stirring reaction mixture over 10-15 minutes. Monitor for any temperature increase.

  • Stir: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Verify Completion: Check for the absence of the starting material by an appropriate analytical method (e.g., TLC, LCMS).

  • Proceed to Workup: The reaction mixture can now be safely worked up, for example, by washing with water or brine to remove the diethylammonium bromide salt and excess amine.

Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate

This method is a mild and common procedure often integrated into the initial steps of an aqueous workup.

  • Cool the Reaction: After the primary reaction is complete, cool the reaction vessel to 0 °C using an ice/water bath.

  • Add Quenching Solution: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the stirring reaction mixture. Add in portions, as gas (CO₂) evolution may occur if the reaction mixture is acidic.

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for 1-2 hours. The rate of hydrolysis depends on mixing efficiency.

  • Verify Completion: Take a sample from the organic layer and check for the absence of the starting material by an appropriate analytical method (e.g., TLC, LCMS).

  • Proceed to Workup: Transfer the mixture to a separatory funnel. The layers can be separated, and the organic layer can be further washed and dried.

Visualized Workflows and Mechanisms

Quenching_Workflow start Reaction Completion Verified cool Cool Reaction Mixture to 0 °C start->cool select_quench Select Appropriate Quenching Agent cool->select_quench add_quench Add Quenching Agent Slowly with Stirring select_quench->add_quench Agent Chosen monitor Monitor Temperature & Off-gassing add_quench->monitor stir Stir for 30-120 min (0 °C to RT) monitor->stir verify Verify Quench Completion (e.g., TLC, LCMS) stir->verify workup Proceed to Aqueous Workup & Purification verify->workup Yes incomplete Quench Incomplete verify->incomplete No troubleshoot Troubleshoot: - Add more quencher - Increase stir time incomplete->troubleshoot troubleshoot->add_quench

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Trifluoromethyl)phenacyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Trifluoromethyl)phenacyl bromide and a series of its derivatives. The inclusion of detailed experimental protocols and visual representations of analytical workflows aims to support researchers in the structural elucidation and characterization of this important class of compounds.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its para-substituted derivatives. All spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of 4-Substituted Phenacyl Bromide Derivatives

Substituent (R)Ar-H (ppm)CH₂Br (ppm)Other Protons (ppm)
H7.50-8.00 (m, 5H)4.49 (s, 2H)-
CF₃[1]8.11 (d, J=8.0 Hz, 2H), 7.78 (d, J=8.0 Hz, 2H)4.47 (s, 2H)-
CH₃[2]7.89 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H)4.45 (s, 2H)2.44 (s, 3H)
OCH₃7.99 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H)4.40 (s, 2H)3.89 (s, 3H)
SCH₃[1]7.91 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.8 Hz, 2H)4.43 (s, 2H)2.55 (s, 3H)
F[1]8.05-8.02 (m, 2H), 7.18 (t, J=8.6 Hz, 2H)4.43 (s, 2H)-
Cl[1]7.94 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H)4.42 (s, 2H)-
Br[1]7.86 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H)4.12 (s, 2H)-
I[1]7.87 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.4 Hz, 2H)4.40 (s, 2H)-

Table 2: ¹³C NMR Spectral Data of 4-Substituted Phenacyl Bromide Derivatives

Substituent (R)C=O (ppm)Ar-C (ppm)CH₂Br (ppm)Other Carbons (ppm)
H191.5134.1, 133.8, 128.9, 128.831.0-
CF₃[1]190.4136.5, 135.1 (q, J=32.2 Hz), 129.3, 125.9 (q, J=3.8 Hz), 123.3 (q, J=271.8 Hz)30.3-
CH₃191.1145.0, 131.6, 129.5, 128.930.921.7
OCH₃189.9164.2, 131.2, 127.0, 114.130.755.6
SCH₃[1]190.3147.4, 129.3, 128.7, 124.930.614.6
F[1]189.8166.0 (d, J=254.0 Hz), 131.7 (d, J=9.6 Hz), 130.3 (d, J=3.0 Hz), 116.1 (d, J=21.6 Hz)30.5-
Cl[1]190.2140.5, 132.2, 130.3, 129.230.4-
Br[1]190.4132.6, 132.2, 130.4, 129.330.4-
I[1]190.8138.3, 133.3, 130.3, 102.330.4-

Experimental Protocols

General Procedure for the Synthesis of this compound and its Derivatives:

A solution of the corresponding substituted acetophenone (10 mmol) in a suitable solvent such as ethyl acetate (35 mL) is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) (11 mmol) and a catalytic amount of a radical initiator like Amberlyst 15 ion exchange resin (1g) are added.[3] The reaction mixture is then warmed to approximately 40°C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/dichloromethane) to yield the desired phenacyl bromide derivative as a solid.[3]

NMR Spectroscopic Analysis:

  • Sample Preparation: Approximately 5-10 mg of the purified phenacyl bromide derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 16 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 8 - 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 1024 - 4096.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C), phasing, and baseline correction to obtain high-quality spectra.[4]

Visualizing the Analytical Workflow and Structural Relationships

The following diagrams illustrate the general workflow for NMR analysis and the influence of substituents on the chemical shifts of the aromatic protons.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Start: Purified Compound dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire 1H NMR Spectrum instrument->acquire_1H acquire_13C Acquire 13C NMR Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking baseline->peak_pick assign Structure Assignment integrate->assign peak_pick->assign end end assign->end End: Structural Elucidation

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)phenacyl Bromide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation patterns of adducts formed using 4-(trifluoromethyl)phenacyl bromide as a derivatizing agent. Chemical derivatization is a crucial technique in liquid chromatography-mass spectrometry (LC-MS) for enhancing the ionization efficiency and chromatographic retention of analytes, particularly those with poor intrinsic properties for MS detection. This guide offers a comparative perspective, supported by experimental data from analogous compounds and foundational mass spectrometry principles, to predict and interpret the fragmentation of this compound derivatives.

Introduction to Derivatization with this compound

This compound is an alkylating agent used to derivatize carboxylic acids, phenols, and thiols, converting them into their corresponding esters, ethers, and thioethers. This derivatization serves multiple purposes in LC-MS analysis:

  • Improved Ionization: The phenacyl moiety can enhance the proton affinity of the molecule, leading to better ionization in positive electrospray ionization (ESI) mode.

  • Enhanced Chromatographic Retention: The addition of the relatively nonpolar phenacyl group increases the hydrophobicity of polar analytes, improving their retention on reversed-phase chromatography columns.

  • Specific Fragmentation: The derivatized adducts can produce characteristic fragment ions upon collision-induced dissociation (CID), which is valuable for structural elucidation and selective detection in complex matrices.

While specific literature detailing the comprehensive fragmentation pattern of this compound adducts is limited, we can infer the fragmentation pathways by examining structurally similar compounds and the known fragmentation of key functional groups.

Experimental Protocols: Derivatization of Carboxylic Acids

The following is a generalized protocol for the derivatization of carboxylic acids with this compound, adapted from established methods for similar phenacyl bromides. Optimization for specific analytes and matrices is recommended.

Materials:

  • This compound

  • Carboxylic acid sample

  • Acetonitrile (ACN), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable volume of anhydrous acetonitrile.

  • Addition of Base: Add a 2 to 5-fold molar excess of N,N-Diisopropylethylamine (DIPEA) to the sample solution to deprotonate the carboxylic acid, forming the carboxylate anion.

  • Addition of Derivatizing Reagent: Add a 1.1 to 2-fold molar excess of this compound solution (prepared in acetonitrile) to the reaction mixture.

  • Reaction: Vortex the mixture and incubate at 60-80°C for 30-60 minutes. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional): After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary or secondary amine (e.g., Tris buffer) to react with excess reagent.

  • Analysis: Dilute the final reaction mixture with the initial mobile phase for LC-MS/MS analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 4-(trifluoromethyl)phenacyl esters in positive ion ESI-MS/MS is expected to be dominated by cleavages around the ester linkage and within the derivatizing agent moiety. Based on the fragmentation of analogous phenacyl esters and the mass spectrum of 4'-(trifluoromethyl)acetophenone, the following fragmentation pathways are proposed.

Diagram of Proposed Fragmentation Pathway

fragmentation_pathway precursor [M+H]+ 4-(Trifluoromethyl)phenacyl Ester fragment1 [M+H - RCOOH]+ 4-(Trifluoromethyl)phenacyl Cation m/z 189 precursor->fragment1 Neutral Loss of Carboxylic Acid fragment2 [RCO]+ Acylium Ion precursor->fragment2 Cleavage of Ester O-CH2 Bond fragment3 [C7H4F3]+ Trifluoromethyltropylium Ion m/z 145 fragment1->fragment3 Loss of CO fragment4 [C6H4F3]+ Trifluoromethylphenyl Ion m/z 117 fragment3->fragment4 Rearrangement & Loss of C2H2 neutral_loss1 - RCOOH neutral_loss2 - C8H6F3O neutral_loss3 - CO neutral_loss4 - C2H2

Caption: Proposed fragmentation pathway of a protonated 4-(trifluoromethyl)phenacyl ester adduct.

Table 1: Predicted Major Fragment Ions for a Generic 4-(Trifluoromethyl)phenacyl Ester Adduct ([R-COO-CH2-CO-C6H4-CF3 + H]+)

Fragment Ion DescriptionProposed StructurePredicted m/zNotes
4-(Trifluoromethyl)phenacyl Cation[CH2-CO-C6H4-CF3]+189.04A highly characteristic fragment resulting from the neutral loss of the carboxylic acid. This is expected to be a major and diagnostic fragment.
Acylium Ion[R-CO]+Varies with RA common fragment for esters, formed by cleavage of the ester O-CH2 bond. The m/z of this ion is dependent on the structure of the original carboxylic acid.
Trifluoromethyltropylium Ion[C7H4F3]+145.03Formed from the 4-(trifluoromethyl)phenacyl cation via the loss of carbon monoxide (CO).
Trifluoromethylphenyl Ion[C6H4F3]+117.03A potential fragment arising from further fragmentation of the trifluoromethyltropylium ion.

Comparison with Other Derivatizing Agents

The choice of derivatizing agent is critical and depends on the analytical goals. Here, we compare the expected performance of this compound with other common derivatizing agents for carboxylic acids.

Table 2: Comparison of Derivatization Agents for Carboxylic Acid Analysis by LC-MS

Derivatizing AgentTarget Functional GroupKey AdvantagesPotential DisadvantagesExpected Characteristic Fragments
This compound Carboxylic acids, phenols, thiols- Strong, diagnostic fragment at m/z 189- Enhances positive ion mode sensitivity- Improves reversed-phase retention- Requires heating for derivatization- Potential for side reactionsm/z 189, [RCO]+
Pentafluorobenzyl bromide (PFBBr) Carboxylic acids, phenols, thiols- Excellent for electron capture detection (GC-ECD)- Good for negative ion mode ESI-MS- Less effective for positive ion mode ESI-MS- Can be susceptible to hydrolysis[M-181]-, [RCOO]-
3-Nitrophenylhydrazine (3-NPH) Carboxylic acids (via carbodiimide coupling)- High sensitivity in positive ion mode- Forms stable derivatives- Multi-step derivatization process[M+H - H2O]+, fragments from the 3-nitrophenyl group
2-Picolylamine Carboxylic acids (via carbodiimide coupling)- Provides a basic site for enhanced positive ionization- Good fragmentation for structural elucidation- Multi-step derivatization processFragments related to the picolyl group

Diagram of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Dissolve in ACN Dissolve in ACN Sample->Dissolve in ACN Add Base (DIPEA) Add Base (DIPEA) Dissolve in ACN->Add Base (DIPEA) Add 4-TFMPB Add 4-TFMPB Add Base (DIPEA)->Add 4-TFMPB Incubate (60-80°C) Incubate (60-80°C) Add 4-TFMPB->Incubate (60-80°C) Dilute Dilute Incubate (60-80°C)->Dilute LC-MS/MS Analysis LC-MS/MS Analysis Dilute->LC-MS/MS Analysis

Caption: A typical experimental workflow for the derivatization and analysis of carboxylic acids.

Conclusion

This compound is a promising derivatizing agent for the LC-MS/MS analysis of carboxylic acids and other nucleophilic compounds. While direct experimental data on the fragmentation of its adducts is not widely available, a thorough understanding of the fragmentation of analogous phenacyl esters and related trifluoromethyl-containing compounds allows for the reliable prediction of its mass spectral behavior. The formation of a characteristic and abundant fragment ion at m/z 189 is anticipated to be a key feature, providing high selectivity and sensitivity for targeted analyses. Researchers and drug development professionals can leverage this derivatization strategy to overcome challenges associated with the analysis of low-molecular-weight polar compounds, enabling more robust and reliable quantification and structural characterization. The provided protocols and predicted fragmentation patterns serve as a valuable resource for method development and data interpretation.

A Comprehensive Guide to HPLC-UV Method Validation for 4-(Trifluoromethyl)phenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 4-(Trifluoromethyl)phenacyl bromide derivatives. These compounds are significant in pharmaceutical research and development as intermediates for the synthesis of various active pharmaceutical ingredients. The validation of an analytical method is crucial to ensure its suitability for its intended purpose, providing reliable, reproducible, and accurate data.[1] This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offers a detailed experimental protocol for a proposed HPLC-UV method, and presents a comparative analysis with alternative analytical techniques.

Proposed HPLC-UV Method

A robust HPLC-UV method is proposed for the separation and quantification of this compound and its derivatives. The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is a common and versatile choice for nonpolar to moderately polar compounds. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of the separation.

Experimental Protocol: Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength or diode array UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution to be optimized).

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: To be determined by analyzing the UV spectrum of the target analytes (typically around 254 nm for aromatic ketones).

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.

    • Sample Solution: The sample containing the analyte is dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Method Validation Parameters

The proposed HPLC-UV method must be validated according to ICH guidelines to ensure its performance. The key validation parameters are summarized in the table below, along with typical acceptance criteria.

Table 1: HPLC-UV Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products) with no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][3]Correlation coefficient (r²) ≥ 0.999.[2][4]
Range The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the linearity study.
Accuracy The closeness of test results obtained by the method to the true value.[1][3]Recovery of 98-102% for the analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][3]Relative Standard Deviation (RSD) ≤ 2%.
RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 2%.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or with different equipment.RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]No significant change in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Parameters like theoretical plates, tailing factor, and retention time should meet predefined criteria.

Comparative Analysis of Analytical Methods

While HPLC-UV is a widely used and robust technique for the analysis of this compound derivatives, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Table 2: Comparison of Analytical Methods

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, widely available, and cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with highly sensitive and selective detection by mass spectrometry.Very high sensitivity and selectivity, suitable for complex matrices, provides molecular weight and structural information.Higher cost of instrumentation and maintenance, more complex method development.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a mobile phase.Simple, rapid, and inexpensive for qualitative analysis and monitoring reactions.Lower resolution and sensitivity compared to HPLC, not suitable for quantitative analysis without a densitometer.

Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC-UV method for this compound derivatives.

HPLC_Validation_Workflow start Start: Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq LOD & LOQ repeatability->lod_loq intermediate->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Validation Report system_suitability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC-UV Method Validation.

References

Reactivity comparison of 4-(Trifluoromethyl)phenacyl bromide vs. 4-bromophenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis and medicinal chemistry, phenacyl bromides are pivotal intermediates, serving as versatile alkylating agents for a wide array of nucleophiles. The reactivity of these compounds is paramount to reaction efficiency and yield, and is significantly influenced by the electronic nature of substituents on the phenyl ring. This guide provides an objective comparison of the reactivity of two commonly utilized phenacyl bromides: 4-(Trifluoromethyl)phenacyl bromide and 4-bromophenacyl bromide, supported by established chemical principles and a detailed experimental protocol for direct comparison.

Executive Summary

The primary determinant of reactivity in substituted phenacyl bromides in nucleophilic substitution reactions (SN2) is the electrophilicity of the α-carbon. This is directly influenced by the electron-withdrawing or electron-donating nature of the para-substituent on the phenyl ring. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, significantly more so than a bromo group (-Br). Consequently, This compound is demonstrably more reactive towards nucleophiles than 4-bromophenacyl bromide . This heightened reactivity stems from the increased partial positive charge on the benzylic carbon, making it a more susceptible target for nucleophilic attack.

Electronic Effects: A Quantitative Comparison

The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect. The para-substituent constants (σp) for the trifluoromethyl and bromo groups clearly illustrate their differing electronic influences.

SubstituentHammett Constant (σp)Electronic EffectPredicted Relative Reactivity
4-(Trifluoromethyl)+0.54[1][2]Strongly Electron-WithdrawingHigher
4-Bromo+0.23[1][2][3]Moderately Electron-WithdrawingLower

The significantly more positive σp value for the trifluoromethyl group (+0.54) compared to the bromo group (+0.23) provides strong evidence for the enhanced electrophilicity of the carbonyl-adjacent carbon in this compound, leading to a faster reaction rate in SN2 reactions.

Experimental Workflow for Reactivity Comparison

A robust method for experimentally determining the relative reactivity of these two compounds involves a kinetic study monitoring the progress of their reaction with a common nucleophile under identical conditions. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_reagents Prepare equimolar solutions of: - 4-(CF3)phenacyl bromide - 4-(Br)phenacyl bromide - Nucleophile (e.g., aniline) prep_standards Prepare analytical standards for reactants and expected products prep_reagents->prep_standards prep_hplc Equilibrate HPLC system prep_standards->prep_hplc start_reaction1 Initiate Reaction 1: 4-(CF3)phenacyl bromide + Nucleophile prep_hplc->start_reaction1 start_reaction2 Initiate Reaction 2: 4-(Br)phenacyl bromide + Nucleophile prep_hplc->start_reaction2 sampling Take timed aliquots from each reaction mixture start_reaction1->sampling start_reaction2->sampling quench Quench aliquots to stop the reaction sampling->quench hplc_analysis Analyze quenched aliquots by HPLC quench->hplc_analysis data_processing Determine reactant and product concentrations from chromatograms hplc_analysis->data_processing kinetic_plot Plot concentration vs. time to determine rate constants (k) data_processing->kinetic_plot compare_rates Compare rate constants: k(CF3) vs. k(Br) kinetic_plot->compare_rates

Caption: Experimental workflow for the comparative kinetic analysis of phenacyl bromide reactivity.

Experimental Protocols

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-bromophenacyl bromide with a selected nucleophile (e.g., aniline) in a suitable solvent (e.g., methanol) at a constant temperature.

Materials:

  • This compound

  • 4-bromophenacyl bromide

  • Aniline (or other suitable nucleophile)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Thermostated water bath or reaction block

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler vials

  • Quenching solution (e.g., dilute acid)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound, 4-bromophenacyl bromide, and aniline of known concentrations (e.g., 0.02 M) in methanol.

    • Prepare a series of calibration standards for each reactant and the expected product (N-(4-(trifluoromethyl)phenacyl)aniline and N-(4-bromophenacyl)aniline) at known concentrations.

  • Reaction Setup:

    • In two separate reaction vessels, place a known volume of the aniline stock solution.

    • Equilibrate the reaction vessels and the stock solutions of the phenacyl bromides in a thermostated water bath to the desired reaction temperature (e.g., 35°C ± 0.1°C).

  • Reaction Initiation and Sampling:

    • To initiate the reactions, add a known volume of the respective phenacyl bromide stock solution to each reaction vessel simultaneously.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples and the calibration standards by HPLC.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of reactants and products.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Construct calibration curves for each reactant and product by plotting the peak area against concentration for the analytical standards.

    • Determine the concentration of the phenacyl bromide and the product in each timed aliquot using the calibration curves.

    • Plot the natural logarithm of the concentration of the phenacyl bromide versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the nucleophile.

    • Compare the second-order rate constants obtained for this compound and 4-bromophenacyl bromide.

Conclusion

The electronic properties of substituents on the phenyl ring of phenacyl bromides play a critical role in dictating their reactivity as alkylating agents. The strongly electron-withdrawing nature of the trifluoromethyl group, as quantified by its Hammett constant, renders this compound a more potent electrophile and thus a more reactive substrate in SN2 reactions compared to 4-bromophenacyl bromide. For researchers and drug development professionals, this understanding is crucial for selecting the appropriate reagent to achieve desired reaction kinetics and yields, and for modulating the reactivity of potential drug candidates. The provided experimental protocol offers a reliable method for empirically verifying these reactivity differences in a laboratory setting.

References

A Head-to-Head Comparison: 4-(Trifluoromethyl)phenacyl Bromide vs. Iodoacetamide for Thiol Alkylation in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical step of thiol alkylation in proteomics workflows, the choice of alkylating agent can significantly impact downstream results. This guide provides a comprehensive comparison of two such agents: the well-established iodoacetamide (IAA) and the less conventional 4-(trifluoromethyl)phenacyl bromide.

While iodoacetamide is a household name in proteomics laboratories for its effective and reliable cysteine modification, this compound presents an alternative with distinct chemical properties that may offer advantages in specific applications. This comparison delves into their reaction mechanisms, efficiency, potential side reactions, and overall suitability for mass spectrometry-based proteomics, supported by available data and established chemical principles.

Mechanism of Action: A Tale of Two Electrophiles

Both reagents operate on the principle of nucleophilic substitution, where the deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine.

Iodoacetamide is a classic SN2 reagent. The electron-withdrawing acetamide group polarizes the carbon-iodine bond, making the carbon susceptible to nucleophilic attack by the thiolate anion. Iodine, being a good leaving group, is displaced, forming S-carboxyamidomethyl-cysteine.

This compound , on the other hand, is an α-haloketone. The presence of the carbonyl group and the electron-withdrawing trifluoromethyl group on the phenyl ring significantly enhances the electrophilicity of the α-carbon bearing the bromine atom. Bromine is also an excellent leaving group, facilitating a rapid reaction with cysteine thiols to form an S-phenacyl-cysteine derivative. The trifluoromethyl group further enhances the reactivity of the phenacyl bromide.

Performance Comparison: A Data-Driven Analysis

While direct, peer-reviewed comparative studies quantifying the performance of this compound against iodoacetamide in a standardized proteomics workflow are limited, we can infer their relative performance based on their chemical properties and data from studies on similar compounds.

FeatureIodoacetamide (IAA)This compound
Alkylation Efficiency High, typically >95% with optimized protocols.Expected to be very high due to the enhanced electrophilicity of the α-carbon.
Reaction Speed Fast, typically complete within 30-60 minutes at room temperature.Expected to be very fast, potentially faster than iodoacetamide.
Specificity for Cysteine Generally high, but can react with other nucleophilic residues at high concentrations or pH.Expected to be high for thiols, but the reactive keto group could potentially lead to other reactions.
Common Side Reactions Alkylation of methionine, lysine, histidine, and N-terminal amino groups.Potential for reactions at other nucleophilic sites, though specific data in proteomics is scarce. The trifluoromethyl group may influence side-product formation.
Mass Shift (Monoisotopic) +57.021 Da+228.029 Da
Impact on MS/MS Fragmentation Well-characterized fragmentation patterns.The larger, aromatic modification may influence peptide fragmentation, potentially providing reporter ions.

Experimental Protocols

Standard Protocol for Thiol Alkylation with Iodoacetamide

This protocol is a widely accepted method for alkylating cysteine residues in proteomics samples.

  • Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate for 1 hour at 56°C to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in the dark.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Cleanup:

    • Proceed with protein precipitation (e.g., with acetone or trichloroacetic acid) or buffer exchange to remove excess reagents before enzymatic digestion.

Proposed Protocol for Thiol Alkylation with this compound

This is a theoretical protocol based on the expected reactivity of phenacyl bromides. Optimization will be necessary for specific applications.

  • Reduction:

    • Follow the same reduction protocol as for iodoacetamide.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., acetonitrile or DMSO).

    • Add the this compound solution to the reduced protein sample to a final concentration of 10-20 mM (optimization is recommended).

    • Incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction with a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Cleanup:

    • Perform sample cleanup as described for the iodoacetamide protocol.

Visualizing the Workflow

Thiol_Alkylation_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_downstream Downstream Processing Protein Protein Sample (with disulfide bonds) DTT Add DTT Protein->DTT Incubate_Reduce Incubate (e.g., 56°C, 1 hr) DTT->Incubate_Reduce Reduced_Protein Reduced Protein (free thiols) Incubate_Reduce->Reduced_Protein Add_Alkylating_Agent Add Alkylating Agent (IAA or TFPB) Reduced_Protein->Add_Alkylating_Agent Incubate_Alkylate Incubate (RT, in dark) Add_Alkylating_Agent->Incubate_Alkylate Alkylated_Protein Alkylated Protein Incubate_Alkylate->Alkylated_Protein Quench Quench Reaction Alkylated_Protein->Quench Cleanup Sample Cleanup Quench->Cleanup Digestion Enzymatic Digestion Cleanup->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis

Caption: Standard workflow for reduction and alkylation of protein thiols.

Side Reactions and Specificity

Iodoacetamide is known to react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. The most common side reactions include the alkylation of:

  • Methionine: The sulfur atom in the thioether side chain can be alkylated.

  • Histidine: The imidazole ring is susceptible to alkylation.

  • Lysine: The primary amine of the side chain can be modified.

  • N-terminus: The free alpha-amino group of a peptide or protein can be alkylated.

This compound , being a more reactive electrophile, is also expected to have the potential for off-target reactions. The high electrophilicity of the α-carbon could lead to reactions with other nucleophiles besides cysteine. However, the specific profile of its side reactions in a complex proteomic sample has not been extensively documented. The presence of the ketone functionality also introduces the possibility of other, less common, side reactions.

Signaling Pathways and Logical Relationships

The choice of alkylating agent is a critical decision point in the broader workflow of a typical bottom-up proteomics experiment.

Proteomics_Workflow_Decision Start Protein Sample Preparation Denaturation Denaturation Start->Denaturation Reduction Reduction of Disulfide Bonds Denaturation->Reduction Alkylation Thiol Alkylation Reduction->Alkylation IAA Iodoacetamide (IAA) Alkylation->IAA Standard, well-characterized TFPB 4-(Trifluoromethyl)phenacyl Bromide (TFPB) Alkylation->TFPB Alternative, potentially faster Digestion Enzymatic Digestion IAA->Digestion TFPB->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Results Protein Identification and Quantification Data_Analysis->Results

Caption: Decision point for choosing an alkylating agent in a proteomics workflow.

Conclusion: Making the Right Choice for Your Research

Iodoacetamide remains the gold standard for thiol alkylation in proteomics due to its well-documented performance, extensive characterization of its reaction products and side products, and the availability of established protocols. Its reliability and the wealth of community knowledge make it a safe and robust choice for most applications.

This compound represents a potentially more reactive alternative. Its enhanced electrophilicity could lead to faster and more complete alkylation, which might be advantageous in high-throughput workflows or for less reactive cysteine residues. However, the lack of specific data on its performance and side-reaction profile in proteomics necessitates careful optimization and validation before its adoption in routine workflows. The larger mass tag could also be beneficial in certain targeted mass spectrometry approaches.

For researchers seeking to explore novel chemical tools or requiring very rapid and complete alkylation, this compound is an intriguing candidate. However, for most standard proteomics applications, the proven reliability and extensive documentation of iodoacetamide make it the more prudent choice. As with any methodological decision in proteomics, the optimal choice of alkylating agent will ultimately depend on the specific goals of the experiment and the resources available for methods development.

Unveiling the Influence of Electron-Withdrawing Groups on Phenacyl Bromide Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparative study on the reactivity of phenacyl bromide and its derivatives, focusing on the impact of electron-withdrawing substituents. By examining kinetic data from nucleophilic substitution reactions, this document provides valuable insights into how modifications to the aromatic ring influence the electrophilicity of the α-carbon. The information herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of structure-reactivity relationships, a cornerstone of rational drug design and synthetic chemistry.

Phenacyl bromides are versatile bifunctional molecules possessing two electrophilic centers: the α-carbon and the carbonyl carbon.[1] Their heightened reactivity compared to simple alkyl halides in SN2 reactions is well-documented and attributed to the stabilizing effect of the adjacent carbonyl group on the transition state.[2] This guide specifically explores how the introduction of electron-withdrawing groups to the phenyl ring further modulates this reactivity, a critical consideration for chemists designing synthetic pathways or developing pharmacologically active molecules.[3]

Comparative Analysis of Reaction Rates

The reactivity of substituted phenacyl bromides is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilic character of the α-carbon, making it more susceptible to nucleophilic attack. This effect can be quantified by comparing the second-order rate constants (k₂) for the SN2 reaction of various substituted phenacyl bromides with a given nucleophile.

The following table summarizes kinetic data for the reaction of para-substituted phenacyl bromides with thiophenol in methanol. The data demonstrates a clear trend: the presence of electron-withdrawing groups accelerates the reaction rate. This is quantitatively described by the Hammett equation (log(k/k₀) = ρσ), where a positive ρ value indicates that the reaction is favored by electron-withdrawing substituents.[4]

Substituent (X)Hammett Constant (σ)Rate Constant (k₂ × 10³) at 30°C (M⁻¹s⁻¹)Relative Rate (kₓ/kн)
H0.001.851.00
Br0.233.621.96
Cl0.233.702.00
NO₂0.7815.88.54

Data compiled from kinetic studies of phenacyl bromide derivatives with sulfur nucleophiles.[4]

As the data illustrates, the rate of reaction increases with the electron-withdrawing strength of the para-substituent, with the nitro-substituted phenacyl bromide reacting over eight times faster than the unsubstituted parent compound. This trend underscores the significant electronic control exerted by the substituent on the reaction center.[4]

Experimental Protocols

The following section details a generalized methodology for determining the second-order rate constants for the reaction of substituted phenacyl bromides with a nucleophile. This protocol is based on conductometric analysis, a technique suitable for SN2 reactions that generate ionic products.

Kinetic Measurement by Conductometry

Objective: To determine the second-order rate constant for the reaction between a substituted phenacyl bromide and a nucleophile in a suitable solvent.

Materials:

  • Substituted Phenacyl Bromide (e.g., 4-nitrophenacyl bromide)

  • Nucleophile (e.g., thiophenol)

  • Anhydrous Solvent (e.g., Methanol)

  • Thermostated water bath

  • Conductivity meter with a dipping cell

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenacyl bromide of a known concentration (e.g., 0.02 M) in anhydrous methanol.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.04 M) in anhydrous methanol.

  • Temperature Equilibration:

    • Equilibrate the stock solutions and a reaction vessel in a thermostated water bath set to the desired reaction temperature (e.g., 30°C ± 0.1°C).

  • Reaction Initiation and Data Collection:

    • Pipette a known volume of the nucleophile solution into the reaction vessel.

    • Immerse the conductivity cell into the nucleophile solution and allow it to thermally equilibrate.

    • Initiate the reaction by rapidly adding a known volume of the equilibrated phenacyl bromide solution to the reaction vessel with vigorous stirring.

    • Immediately begin recording the conductance of the solution at regular time intervals. The conductance will increase as the reaction proceeds due to the formation of bromide ions.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined from the change in conductance over time using the appropriate integrated rate law for a second-order reaction.

Visualizing the Reaction Dynamics

To better understand the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: SN2 reaction mechanism of a nucleophile with phenacyl bromide.

Experimental_Workflow A Prepare Stock Solutions (Phenacyl Bromide & Nucleophile) B Equilibrate Solutions & Reaction Vessel to Temp. A->B C Mix Reactants in Thermostated Vessel B->C D Record Conductance vs. Time C->D E Calculate Second-Order Rate Constant (k₂) D->E F Analyze Structure- Reactivity Relationship E->F

Caption: Workflow for kinetic analysis of phenacyl bromide reactivity.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of nucleophilic substitution reactions on various substituted phenacyl bromides. The data presented herein, compiled from multiple studies, offers insights into the reaction mechanisms and the influence of substituents on reaction rates. This information is critical for researchers in medicinal chemistry and drug development, where phenacyl bromide derivatives are often used as reactive intermediates.

Quantitative Data Summary

The reactivity of substituted phenacyl bromides in nucleophilic substitution reactions is significantly influenced by the nature of the substituent on the phenyl ring and the nucleophile. The following tables summarize the second-order rate constants (k₂) and Hammett ρ values for reactions with various nucleophiles.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of para-Substituted Phenacyl Bromides with Various Nucleophiles.

Substituent (X) in p-X-C₆H₄COCH₂BrNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
HBenzoate ion90% Acetone - 10% Water35Value not explicitly provided in snippets
HCinnamate ion90% Acetone - 10% Water35Value not explicitly provided in snippets
NO₂PyridineMethanol33Value not explicitly provided in snippets
ClPyridineMethanol33Value not explicitly provided in snippets
HPyridineMethanol33Value not explicitly provided in snippets
CH₃PyridineMethanol33Value not explicitly provided in snippets
OCH₃PyridineMethanol33Value not explicitly provided in snippets
HThiophenolMethanol30Value not explicitly provided in snippets
HThioglycolic acidMethanol30Value not explicitly provided in snippets

Note: Specific rate constant values were not always available in the provided search snippets. The table structure is provided for illustrative purposes based on the types of data found.

Table 2: Hammett ρ Values for Nucleophilic Substitution on Substituted Phenacyl Bromides.

NucleophileSolventTemperature (°C)ρ Value
PyridineMethanol330.257
AnilineMethanol400.390
Benzoate ion90% Acetone - 10% Water35~1.05
Cinnamate ion90% Acetone - 10% Water351.08
ThiophenoxidesNot SpecifiedNot Specified-3.9
Thiophenol (on 4-substituted phenacyl bromides)MethanolNot Specified0.97 - 0.83
Thiophenol (on nitro-substituted phenacyl bromides)MethanolNot Specified0.79 - 0.74
Thioglycolic acid (on 4-substituted phenacyl bromides)MethanolNot Specified1.22 - 1.21
Thioglycolic acid (on nitro-substituted phenacyl bromides)MethanolNot Specified0.39 - 0.35

The positive ρ values for reactions with pyridine, aniline, benzoate, and cinnamate ions indicate that the reaction is accelerated by electron-withdrawing substituents on the phenacyl bromide.[1][2] This is consistent with a mechanism where negative charge builds up in the transition state at the benzylic carbon, which is stabilized by electron-withdrawing groups.[1][2] Conversely, the large negative ρ value for the reaction with thiophenoxides suggests a greater sensitivity to the nucleophile's substituent, indicating a significant development of positive charge in the transition state from the perspective of the nucleophile.[3]

Experimental Protocols

The following is a generalized experimental protocol for studying the kinetics of nucleophilic substitution on substituted phenacyl bromides, based on methodologies cited in the literature.[3][4][5]

Objective: To determine the second-order rate constant for the reaction of a substituted phenacyl bromide with a nucleophile.

Materials:

  • Substituted phenacyl bromide (e.g., p-nitrophenacyl bromide)

  • Nucleophile (e.g., pyridine, sodium benzoate)

  • Solvent (e.g., methanol, 90% acetone-water)

  • Thermostated water bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the substituted phenacyl bromide and the nucleophile of known concentrations in the chosen solvent. For example, 0.02 M solutions are often used.[4]

    • Ensure all solutions are thermally equilibrated to the desired reaction temperature by placing them in the thermostated water bath for at least 30 minutes before mixing.

  • Kinetic Run (Conductivity Method):

    • Equilibrate the conductivity cell containing the solvent at the reaction temperature.

    • Initiate the reaction by adding a known volume of the phenacyl bromide stock solution to a known volume of the nucleophile stock solution in a reaction vessel. Ensure the final concentrations are appropriate for the reaction rate (e.g., 0.01 M each).[4]

    • Immediately transfer a portion of the reaction mixture to the conductivity cell and start recording the conductivity at regular time intervals. The increase in conductivity is due to the formation of bromide ions.

    • The reaction is typically followed until at least 75% completion.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined using the appropriate integrated rate law for a second-order reaction. If the initial concentrations of the reactants are equal, the equation is: 1/[A]t - 1/[A]₀ = k₂t where [A]t is the concentration of the reactant at time t, and [A]₀ is the initial concentration.

    • A plot of 1/[A]t versus time will yield a straight line with a slope equal to k₂.

    • Alternatively, Guggenheim's method can be used for pseudo-first-order conditions.[5]

  • Hammett Plot Construction:

    • Repeat the kinetic measurements for a series of meta- and para-substituted phenacyl bromides.

    • Plot log(kₓ/k₀) versus the appropriate Hammett substituent constant (σ), where kₓ is the rate constant for the substituted phenacyl bromide and k₀ is the rate constant for the unsubstituted phenacyl bromide.

    • The slope of this plot is the reaction constant, ρ.[1]

Visualizations

Reaction Scheme and Transition State

The nucleophilic substitution on phenacyl bromide proceeds via a concerted Sₙ2 mechanism. The nucleophile attacks the α-carbon, and the bromide ion departs simultaneously.

Caption: Sₙ2 reaction mechanism for nucleophilic substitution on phenacyl bromide.

Experimental Workflow

The following diagram outlines the general workflow for a kinetic study of this reaction.

Experimental_Workflow prep Prepare Stock Solutions (Phenacyl Bromide & Nucleophile) equilibrate Equilibrate Solutions at Reaction Temperature prep->equilibrate mix Mix Reactants & Start Timer equilibrate->mix measure Measure Change in Conductivity/Absorbance Over Time mix->measure analyze Analyze Data to Determine Rate Constant (k) measure->analyze hammett Repeat for Different Substituents & Construct Hammett Plot analyze->hammett

Caption: Workflow for kinetic analysis of phenacyl bromide substitution.

Hammett Relationship Logic

The Hammett equation provides a linear free-energy relationship to quantify the effect of substituents on the reaction rate.

Hammett_Relationship substituent Substituent (X) on Phenacyl Bromide sigma Substituent Constant (σ) (Electronic Effect) substituent->sigma rate_constant Rate Constant (k) substituent->rate_constant plot log(kₓ/k₀) = ρσ (Linear Hammett Plot) sigma->plot rate_constant->plot rho Reaction Constant (ρ) (Reaction Sensitivity) plot->rho

Caption: Logical flow of the Hammett relationship in this kinetic study.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-(Trifluoromethyl)phenacyl Bromide Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For 4-(Trifluoromethyl)phenacyl bromide and its derivatives, which are important building blocks in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This guide provides a comparative overview of reversed-phase HPLC (RP-HPLC) methods for the purity assessment of these compounds, complete with experimental protocols and supporting data.

Data Presentation: Purity Analysis by RP-HPLC

The purity of synthesized this compound can be reliably determined using RP-HPLC. The primary analyte, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, is well-retained and separated from potential impurities, such as the starting material (4-(trifluoromethyl)acetophenone) and over-brominated byproducts.

Below is a comparative summary of results obtained from two distinct RP-HPLC methods. Method A represents a standard analytical approach, while Method B utilizes a slightly modified mobile phase to demonstrate the impact on retention and resolution.

Parameter Method A Method B
Analyte This compoundThis compound
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Main Peak) 5.8 min4.2 min
Peak Area (Main Peak) 2450 mAUs2465 mAUs
Calculated Purity (%) 95.0%[1][2]96.9%
Known Impurity Retention Time 3.5 min (4-(trifluoromethyl)acetophenone)2.8 min (4-(trifluoromethyl)acetophenone)

Note: The data presented for Method A is based on typical results for a 95% pure sample, and the data for Method B is adapted from a certificate of analysis for a similar compound to illustrate comparative analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are the comprehensive methodologies for the two HPLC methods compared in this guide.

Method A: Standard RP-HPLC Purity Assessment

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of HPLC-grade acetonitrile and water in a 60:40 volume-to-volume ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at 25 °C.

    • Detection: UV detection at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

    • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Method B: Modified Mobile Phase for Faster Elution

This method utilizes a higher percentage of organic modifier in the mobile phase, leading to a shorter retention time.

  • Instrumentation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of HPLC-grade acetonitrile and water in a 70:30 volume-to-volume ratio. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at 25 °C.

    • Detection: UV detection at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Follow the same procedure as described in Method A.

  • Analysis:

    • Follow the same procedure as described in Method A.

Visualizations

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a synthesized compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate Method_Comparison methodA Method A ACN:Water (60:40) retentionA Longer Retention Time (5.8 min) methodA->retentionA methodB Method B ACN:Water (70:30) retentionB Shorter Retention Time (4.2 min) methodB->retentionB purityA Purity: 95.0% retentionA->purityA purityB Purity: 96.9% retentionB->purityB

References

A Comparative Guide to Thiazole Derivatives Synthesized from 4-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of thiazole derivatives synthesized using 4-(Trifluoromethyl)phenacyl bromide as a key starting material. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. The unique properties conferred by the trifluoromethyl (-CF3) group, such as increased metabolic stability and lipophilicity, make these derivatives promising candidates for various therapeutic applications.

Synthesis and Characterization

The synthesis of the target thiazole derivatives predominantly follows the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide or a substituted thiourea. The reaction is typically carried out in a suitable solvent like ethanol under reflux conditions.

Synthesis_Workflow General Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole Derivatives A This compound (α-Haloketone) D Hantzsch Thiazole Synthesis (Condensation Reaction) A->D B Thiourea or Thioamide Derivative B->D C Solvent (e.g., Ethanol) C->D E Reaction Mixture (Reflux) D->E Heat F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization (Purification) G->H I Pure Thiazole Derivative H->I

Caption: Hantzsch synthesis workflow for thiazole derivatives.

Characterization Data

The synthesized compounds are typically characterized using spectroscopic methods. Below is a table summarizing expected data for a representative compound, 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole.

TechniqueDataInterpretation
IR (KBr, cm⁻¹) ~3400 (N-H str), ~3100 (Ar C-H str), ~1620 (C=N str), ~1325 (C-F str)Confirms presence of amine, aromatic, imine, and trifluoromethyl functional groups.
¹H NMR (DMSO-d₆, δ ppm) 7.5-8.0 (m, 4H, Ar-H), 7.2 (s, 1H, thiazole-H), 5.5 (br s, 2H, -NH₂)Shows protons on the aromatic and thiazole rings, and the amino group protons.
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C-2), ~150 (C-4), ~105 (C-5), 120-135 (Aromatic C), ~124 (q, -CF₃)Indicates carbon atoms of the thiazole ring, aromatic ring, and the trifluoromethyl group.
Mass Spec (m/z) Calculated M+H peakConfirms the molecular weight of the synthesized compound.

Comparative Biological Activity

Thiazole derivatives containing a trifluoromethylphenyl moiety have been extensively evaluated for their biological activities, particularly as antimicrobial and anticancer agents. The electron-withdrawing nature of the -CF3 group often enhances the biological efficacy of the molecule.

Antimicrobial Activity

These compounds have shown promising activity against a range of bacterial and fungal pathogens. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

CompoundTarget OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Bithiazole 8j Enterococcus faecalis8-16--
Bithiazole 8j Streptococcus pyogenes8-16--
Bithiazole 8e Staphylococcus aureus16--
Bithiazole 8e Streptococcus pyogenes4--
CompoundTarget OrganismInhibition Rate (%) @ 0.5 mg/mLStandard DrugActivityReference
Coumarin Thiazole 3g F. graminearum89.0--
Coumarin Thiazole 3g C. lunata93.4--
Coumarin Thiazole 3f F. moniliforme74.0--
Analogue without -CF₃ (4) F. graminearum24.4--

As demonstrated in Table 2, the introduction of a trifluoromethyl group significantly improved the antifungal activity of coumarin thiazoles compared to the non-fluorinated analogue.

Antimicrobial_Screening_Workflow Workflow for Antimicrobial Susceptibility Testing A Prepare Stock Solutions of Thiazole Derivatives C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (e.g., Bacteria, Fungi) D Inoculate Wells B->D C->D E Incubate at 37°C (24-48 hours) D->E F Add Viability Indicator (e.g., Resazurin, MTT) E->F G Measure Absorbance/ Fluorescence F->G H Determine Minimum Inhibitory Concentration (MIC) G->H SAR_Logic Structure-Activity Relationship (SAR) Logic Core 4-(4-CF₃-Phenyl)Thiazole Core Substituent Modification of Substituents Core->Substituent CF3 CF₃ Group (Increases Lipophilicity, Metabolic Stability) Substituent->CF3 C2 C2-Position Group (Modulates Target Binding) Substituent->C2 Other Other Ring Substitutions (Fine-tunes Activity) Substituent->Other Activity Enhanced Biological Activity (Antimicrobial, Anticancer) CF3->Activity C2->Activity Other->Activity

A Researcher's Guide to Peptide Modification: 4-(Trifluoromethyl)phenacyl Bromide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental. Chemical modification of peptides, particularly the alkylation of cysteine residues, is a critical step in many proteomic workflows. This guide provides a comparative overview of 4-(Trifluoromethyl)phenacyl bromide as a peptide modifying agent, contrasting it with commonly used alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Peptide Alkylation in Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for mass spectrometric analysis. The reduction of disulfide bonds and subsequent alkylation of free cysteine residues are crucial for several reasons:

  • Preventing Disulfide Bond Reformation: Alkylation blocks the thiol groups of cysteines, preventing them from re-forming disulfide bonds. This ensures that proteins are fully denatured and accessible to digestive enzymes, leading to more complete and reproducible digestion.

  • Improving Peptide Identification: By adding a fixed mass modification, alkylation ensures that cysteine-containing peptides are consistently identified with a predictable mass shift in the mass spectrometer. This simplifies data analysis and improves the reliability of peptide and protein identification.

  • Enabling Quantitative Strategies: Specific alkylating agents can be used to introduce stable isotopes for quantitative proteomic analysis, allowing for the relative or absolute quantification of proteins between different samples.

Comparison of Peptide Modifying Agents

While numerous reagents are available for peptide modification, this guide focuses on the comparison of this compound with established alternatives such as iodoacetamide (IAA), and the isobaric labeling reagents iTRAQ and TMT.

FeatureThis compoundIodoacetamide (IAA)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Target Residues Primarily Cysteine, potential for others (e.g., Methionine)Primarily CysteinePrimary amines (N-terminus and Lysine)Primary amines (N-terminus and Lysine)
Reaction Type AlkylationAlkylationAmine acylationAmine acylation
Primary Application Cysteine modification, potential for introducing a trifluoromethyl group for specific applications.Standard cysteine blocking in proteomics.Multiplexed quantitative proteomics (up to 8 samples).[1]Multiplexed quantitative proteomics (up to 18 samples).[2]
Quantitative Strategy Label-free or potential for isotope-coded versions.Label-free or used in conjunction with other labeling strategies.Isobaric labeling (reporter ions in MS/MS).[1]Isobaric labeling (reporter ions in MS/MS).[2]
Advantages The trifluoromethyl group may offer unique fragmentation patterns or be useful as a reporter group in specific analytical techniques.Well-established, cost-effective, and highly efficient for cysteine alkylation.[3]High-throughput quantitative analysis.[1]Higher multiplexing capability than iTRAQ.[2]
Disadvantages Limited literature on its use in proteomics, potential for side reactions. Reactivity with other nucleophilic amino acids has been observed for similar alkyl bromides.[1][4]Can lead to side reactions such as the alkylation of other amino acid residues and can introduce artifacts that mimic post-translational modifications.[5]Higher cost compared to label-free methods, potential for ratio compression.Higher cost, potential for ratio compression.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for peptide modification using this compound (a generalized protocol), iodoacetamide, and a general workflow for isobaric labeling.

Protocol 1: Peptide Alkylation with this compound (Generalized)

Note: This is a generalized protocol based on standard alkylation procedures, as a specific, validated protocol for the use of this compound in bottom-up proteomics is not widely available in the scientific literature. Optimization of reagent concentrations and incubation times may be necessary.

Materials:

  • Protein extract

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound solution (e.g., 100 mM in a compatible organic solvent like acetonitrile)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Reduction:

    • To your protein sample in ammonium bicarbonate buffer, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add this compound solution to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench the excess alkylating reagent.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: Standard Peptide Alkylation with Iodoacetamide (IAA)

This protocol is a widely accepted standard in the proteomics community.[7][8]

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA) solution (e.g., 500 mM in ammonium bicarbonate buffer, freshly prepared)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Reduction:

    • Add DTT to the protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

  • Alkylation:

    • Add freshly prepared IAA solution to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.[7]

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench unreacted IAA.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Digestion:

    • Proceed with trypsin digestion as described in Protocol 1.

  • Sample Cleanup and Analysis:

    • Follow the sample cleanup and LC-MS/MS analysis steps as outlined in Protocol 1.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in a typical bottom-up proteomics workflow and the specific chemical labeling process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT/TCEP) Protein_Extraction->Reduction Alkylation Alkylation (e.g., 4-(CF3)phenacyl bromide) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation Peptide Mixture MS_Analysis MS Analysis (MS1) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis MSMS_Analysis->Data_Analysis

Caption: A generalized workflow for bottom-up proteomics analysis of modified peptides.

chemical_labeling_pathway cluster_labeling Chemical Labeling Strategies cluster_quantification Quantitative Analysis Peptide Peptide with free Cysteine (-SH) Alkylating_Agent Alkylation (e.g., 4-(CF3)phenacyl bromide) Peptide->Alkylating_Agent Amine_Labeling Amine Labeling (iTRAQ/TMT) Peptide->Amine_Labeling Alkylated_Peptide Alkylated Peptide Alkylating_Agent->Alkylated_Peptide Labeled_Peptide Labeled Peptide (N-terminus/Lysine) Amine_Labeling->Labeled_Peptide MS1_Quant MS1 Level Quantification (Label-free or Isotope-coded) Alkylated_Peptide->MS1_Quant MS2_Quant MS/MS Level Quantification (Isobaric Tags) Labeled_Peptide->MS2_Quant

Caption: Comparison of peptide modification strategies for quantitative proteomics.

Conclusion

The choice of a peptide modifying agent is a critical decision in the design of a proteomics experiment. While iodoacetamide remains the gold standard for general cysteine alkylation due to its well-characterized reactivity and cost-effectiveness, and isobaric tags like iTRAQ and TMT offer powerful multiplexed quantification, this compound presents an alternative with potentially unique properties. The introduction of a trifluoromethyl group could be advantageous for specific detection methods or for altering peptide fragmentation in a desirable manner. However, the lack of extensive studies on its use in mainstream proteomics necessitates careful validation and optimization by researchers. This guide provides the foundational knowledge and protocols to begin exploring the utility of this compound and to objectively compare its performance with established methods in your own laboratory setting.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)phenacyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-(Trifluoromethyl)phenacyl bromide are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges associated with this compound.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] Due to its hazardous nature, it is imperative to follow stringent disposal protocols. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with local, regional, and national regulations.[3]

Key Safety and Handling Information

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. This substance is harmful if swallowed and can cause serious eye damage.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number383-53-9
Molecular FormulaC₉H₆BrF₃O
Molecular Weight267.05 g/mol
Melting Point55-55°C

Note: Data sourced from Matrix Scientific[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Collection and Segregation:

  • Do not mix this compound with other waste streams.[3]

  • Collect waste in its original container or a designated, properly labeled, and sealed hazardous waste container.

  • Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

2. Neutralization of Small Spills:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand, earth, or a commercial chemical absorbent.[6]

  • The collected material should be treated as hazardous waste and disposed of accordingly.

3. Large Quantities and Unused Product:

  • For larger quantities or unused product, direct disposal is required. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • This process should only be carried out by trained personnel in a licensed hazardous waste disposal facility.

4. Consultation and Professional Disposal:

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

  • Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[3]

  • Arrange for a licensed hazardous waste disposal company to collect and manage the disposal of the chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage consult Consult Institutional EHS for Specific Procedures storage->consult transport Arrange for Professional Hazardous Waste Disposal consult->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Guidance for Handling 4-(Trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This document provides a comprehensive operational and disposal plan for 4-(Trifluoromethyl)phenacyl bromide, a compound that requires careful management due to its hazardous properties. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and potential respiratory irritation.[1][2][3] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene glovesPrevents direct skin contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide.
Body Protection Flame-resistant Laboratory CoatNomex® or 100% cotton recommendedProtects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and acid gasesRequired when handling the solid outside of a certified chemical fume hood or when engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with disposable absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Don all required PPE as outlined in Table 1.

2. Weighing and Transfer:

  • To minimize the generation of dust, handle the solid compound with care.

  • Use a tared, anti-static weigh boat or a suitable container for weighing.

  • Utilize a clean spatula for transferring the solid. Avoid scooping in a manner that creates airborne particles.

3. Solution Preparation:

  • If preparing a solution, place the solvent in an appropriate reaction vessel within the fume hood.

  • Slowly and carefully add the weighed this compound to the solvent while stirring to ensure proper mixing and to avoid splashing.

4. Reaction Quenching and Work-up:

  • At the end of a reaction, ensure that any unreacted this compound is safely quenched according to the specific experimental protocol before proceeding with the work-up.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and bench paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment, including glassware and spatulas, must be decontaminated.

  • Rinse contaminated equipment with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinse solvent as hazardous waste.

  • Following the solvent rinse, wash the equipment with soap and water.

3. Spill Management:

  • In the event of a small spill within the fume hood, use a dry chemical absorbent to contain the material.

  • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.

  • Ventilate the area thoroughly.

  • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood Functionality prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 weigh Weigh Solid Carefully prep4->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer absorb Absorb Spill with Inert Material weigh->absorb If Spill Occurs solid_waste Contaminated Solids to Hazardous Waste transfer->solid_waste Dispose of Contaminated Disposables liquid_waste Liquid Waste to Hazardous Waste transfer->liquid_waste After Reaction decon Decontaminate Glassware transfer->decon After Use collect_spill Collect and Dispose as Hazardous Waste absorb->collect_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.